Lead ionophore IV
Description
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Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-[[5,11,17,23-tetratert-butyl-26,27,28-tris[2-(dimethylamino)-2-sulfanylideneethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H84N4O4S4/c1-57(2,3)45-25-37-21-39-27-46(58(4,5)6)29-41(54(39)66-34-50(70)62(15)16)23-43-31-48(60(10,11)12)32-44(56(43)68-36-52(72)64(19)20)24-42-30-47(59(7,8)9)28-40(55(42)67-35-51(71)63(17)18)22-38(26-45)53(37)65-33-49(69)61(13)14/h25-32H,21-24,33-36H2,1-20H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVPPFVKRDRQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=S)N(C)C)CC4=CC(=CC(=C4OCC(=S)N(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=S)N(C)C)C(C)(C)C)C(C)(C)C)OCC(=S)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H84N4O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Lead Ionophore IV
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lead Ionophore IV, chemically known as tert-butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), is a synthetic ionophore with a high selectivity for lead(II) ions (Pb²⁺). This document provides a comprehensive overview of its core mechanism of action, primarily focusing on its function as a Pb²⁺ carrier in artificial membrane systems, which is the basis for its widespread use in chemical sensors. This guide details the molecular interactions, thermodynamics, and kinetics of the ion-carrier complex, and outlines experimental protocols for the characterization of its ionophoric properties. While its application has been predominantly in the field of analytical chemistry, this guide also touches upon the known cellular effects of related calixarene-based ionophores to provide a broader context for drug development professionals.
Core Mechanism of Action: A Facilitated Transport Model
This compound functions as a mobile carrier to transport Pb²⁺ ions across hydrophobic barriers such as lipid bilayers or polymeric membranes. This process is a form of facilitated diffusion, driven by the electrochemical gradient of the Pb²⁺ ion. The mechanism can be dissected into the following key stages:
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Interfacial Complexation: At the interface of the aqueous phase and the membrane, a Pb²⁺ ion from the aqueous solution binds to the this compound molecule embedded in the membrane.
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Conformational Reorganization: Upon binding of the Pb²⁺ ion, the calix[1]arene scaffold of the ionophore undergoes a conformational change. The four N,N-dimethylthioacetamide sidearms, which contain sulfur and nitrogen donor atoms, coordinate with the Pb²⁺ ion, encapsulating it within the molecular structure. This coordination shields the positive charge of the lead ion.
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Transmembrane Diffusion: The resulting Pb²⁺-ionophore complex is lipophilic, allowing it to diffuse across the hydrophobic core of the membrane.
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Interfacial Decomplexation: Upon reaching the other side of the membrane, the Pb²⁺ ion is released into the aqueous phase.
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Back Diffusion: The free ionophore molecule then diffuses back across the membrane to the initial interface, ready to bind another Pb²⁺ ion and repeat the transport cycle.
Quantitative Data
Precise quantitative data for the binding affinity and transport rates of this compound are not extensively consolidated in publicly available literature. However, its high selectivity for Pb²⁺ is well-documented through potentiometric measurements in ion-selective electrodes (ISEs).
Table 1: Potentiometric Selectivity Coefficients (log KpotPb,M) of this compound-Based Electrodes
| Interfering Ion (M) | log KpotPb,M |
| Cu²⁺ | -2.5 |
| Cd²⁺ | -3.0 |
| Zn²⁺ | -3.2 |
| Ni²⁺ | -3.5 |
| Co²⁺ | -3.6 |
| Ca²⁺ | -4.0 |
| Mg²⁺ | -4.1 |
| Na⁺ | -4.5 |
| K⁺ | -4.5 |
| Note: These are representative values and can vary depending on the membrane composition and measurement conditions. Lower values indicate higher selectivity for Pb²⁺ over the interfering ion. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound (tert-butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide)) is a multi-step process.
Step 1: Synthesis of p-tert-butylcalix[1]arene
This procedure is adapted from established methods for the base-catalyzed condensation of p-tert-butylphenol and formaldehyde.
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Materials: p-tert-butylphenol, 37% formaldehyde solution, sodium hydroxide, diphenyl ether, ethyl acetate, acetic acid, acetone, toluene.
-
Procedure:
-
A mixture of p-tert-butylphenol, formaldehyde, and sodium hydroxide in water is heated at 100-120°C for 2 hours.
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The resulting viscous mass is dissolved in warm diphenyl ether.
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The solution is heated to reflux for 3-4 hours under a nitrogen atmosphere.
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After cooling, the product is precipitated with ethyl acetate, filtered, and washed sequentially with ethyl acetate, acetic acid, water, and acetone.
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The crude product is purified by recrystallization from toluene.
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Step 2: Thionation of the Amide Precursor
This step involves the conversion of the amide groups of the precursor, tert-butylcalix[1]arene-tetrakis(N,N-dimethylacetamide), to thioamides.
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Materials: tert-Butylcalixarene-tetrakis(N,N-dimethylacetamide), Lawesson's reagent, dry toluene, chloroform, methanol.
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Procedure:
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The calixarene amide and Lawesson's reagent are dissolved in dry toluene and stirred overnight at 90°C under an argon atmosphere.
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The solvent is removed under reduced pressure.
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The residue is dissolved in chloroform and washed with water.
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The organic phase is dried and evaporated.
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The final product is purified by crystallization from a chloroform-methanol mixture.
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Determination of Potentiometric Selectivity Coefficients
The Matched Potential Method (MPM) is a recommended procedure for determining the selectivity coefficients of ion-selective electrodes.
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Materials: this compound, poly(vinyl chloride) (PVC), a suitable plasticizer (e.g., o-nitrophenyl octyl ether), lipophilic salt, tetrahydrofuran (THF), standard solutions of Pb²⁺ and interfering cations.
-
Procedure:
-
Prepare an ion-selective membrane by dissolving the ionophore, PVC, plasticizer, and lipophilic salt in THF and casting it into a ring on a glass plate. Allow the solvent to evaporate.
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Mount the membrane in an electrode body with an internal filling solution containing a fixed concentration of PbCl₂ and a Ag/AgCl internal reference electrode.
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Condition the electrode in a 10⁻³ M Pb(NO₃)₂ solution.
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Measure the potential of the electrode in a reference solution containing a known activity of Pb²⁺ ions (aPb).
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Add a known amount of a concentrated Pb²⁺ solution to the reference solution to change the potential by a fixed value (e.g., 20 mV).
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In a separate experiment, to the same initial reference solution, add a solution of the interfering ion (Mz+) until the same potential change is achieved.
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The selectivity coefficient is calculated as KpotPb,M = (aPb' - aPb) / aM, where aPb' is the activity of Pb²⁺ after the addition in the first step and aM is the activity of the interfering ion added in the second step.
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Cellular Effects and Considerations for Drug Development
While this compound is primarily utilized in chemical sensing, the broader class of calixarene-based ionophores has been investigated for various biological activities. Some calixarene derivatives have shown the ability to transport ions across cell membranes, leading to cytotoxic effects on cancer cell lines. The mechanism of this cytotoxicity is often attributed to the disruption of ion homeostasis within the cells.
For drug development professionals, this presents both opportunities and challenges. The ability to selectively transport specific ions into or out of cells could be harnessed for therapeutic purposes. However, the potential for off-target ion transport and general cytotoxicity must be carefully evaluated. To date, there is a lack of specific studies on the electrophysiological effects of this compound on neuronal or other excitable cells. Such studies would be crucial to assess its potential as a neuro-modulatory agent or to understand its neurotoxic potential.
Conclusion
This compound operates through a well-understood facilitated transport mechanism, making it a highly effective and selective carrier for Pb²⁺ ions. Its primary application remains in the field of chemical sensors, where its high selectivity is paramount. While the broader family of calixarenes shows promise in biological applications, the specific cellular and electrophysiological effects of this compound remain an unexplored area of research. Further investigation into its interaction with biological membranes and its influence on cellular ion homeostasis is warranted to unlock its potential in the realm of drug development.
References
An In-depth Technical Guide to tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide): Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide). The information is compiled from peer-reviewed scientific literature and chemical databases, offering a valuable resource for researchers in supramolecular chemistry, materials science, and drug development.
Molecular Structure
tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide) is a derivative of p-tert-butylcalix[1]arene, a macrocyclic compound formed from the condensation of p-tert-butylphenol and formaldehyde. The core structure consists of four p-tert-butylphenol units linked by methylene bridges, forming a basket-shaped conformation. In this derivative, the four hydroxyl groups on the lower rim of the calixarene are functionalized with N,N-dimethylthioacetamide groups.
While a definitive single-crystal X-ray structure for tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide) has not been reported in the reviewed literature, extensive studies on similar p-tert-butylcalix[1]arene derivatives and their thioamide analogues provide significant insights into its likely structural characteristics. The parent p-tert-butylcalix[1]arene typically adopts a "cone" conformation, and it is expected that this derivative will also favor this arrangement to minimize steric hindrance.
Computational studies using density functional theory (DFT) have been employed to predict the probable structure of the protonated form of this molecule, suggesting a stable equimolecular complex. In this complex, the hydroxonium ion (H₃O⁺) is thought to be bound partly to the thiocarbonyl sulfur atoms and partly to the phenoxy oxygens of the calixarene through strong hydrogen bonds and other electrostatic interactions[2][3].
General Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅₆H₇₆N₄O₄S₄ | (Calculated) |
| Molecular Weight | 1021.4 g/mol | (Calculated) |
| Appearance | Expected to be a solid | |
| Melting Point | >300 °C (for a similar thioamide derivative) |
Synthesis
The synthesis of tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide) is a multi-step process that begins with the preparation of the parent p-tert-butylcalixarene, followed by functionalization of its lower rim hydroxyl groups.
Synthesis of p-tert-Butylcalixarene
The synthesis of the calixarene precursor is a well-established procedure.
Caption: Synthesis of the p-tert-butylcalixarene precursor.
Experimental Protocol:
A detailed experimental protocol for the synthesis of p-tert-butylcalixarene can be found in established organic synthesis procedures. A general method involves the base-catalyzed condensation of p-tert-butylphenol with formaldehyde. The reaction is typically carried out in a high-boiling solvent such as diphenyl ether at elevated temperatures to promote the cyclization of the intermediate linear oligomers.
Synthesis of tert-Butylcalixarene-tetrakis(N,N-dimethylacetamide)
The amide precursor is synthesized by the reaction of p-tert-butylcalixarene with 2-chloro-N,N-dimethylacetamide.
Caption: Synthesis of the amide precursor.
Thionation to form tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide)
The final step involves the conversion of the amide groups to thioamide groups using a thionating agent, most commonly Lawesson's reagent.
References
An In-Depth Technical Guide to Lead Ionophore IV: Binding Affinity and Selectivity for Pb²⁺
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lead Ionophore IV, a crucial component in the development of selective sensors for lead (II) ions (Pb²⁺). The document details the ionophore's binding characteristics, selectivity over other cations, and the experimental protocols used to determine these properties.
Introduction to this compound
This compound, chemically known as tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), is a synthetic ionophore highly valued for its exceptional affinity and selectivity for lead (II) ions.[1][2][3] Its molecular structure is based on a calix[1]arene scaffold, which creates a pre-organized cavity with sulfur and nitrogen donor atoms from the thioacetamide groups, ideal for the selective binding of Pb²⁺. This ionophore is a key component in the fabrication of potentiometric and optical sensors for the detection and quantification of lead in various samples.
The fundamental mechanism of action involves the reversible binding and transport of Pb²⁺ ions across a hydrophobic membrane, typically a plasticized polyvinyl chloride (PVC) membrane in an ion-selective electrode (ISE). The ionophore acts as a carrier, selectively complexing with Pb²⁺ at the sample-membrane interface and facilitating its transport across the membrane. This process generates a potential difference that can be measured and correlated to the concentration of Pb²⁺ in the sample.
Binding Affinity and Selectivity
The selectivity of an ion-selective electrode is quantified by the potentiometric selectivity coefficient (K_pot_Pb,M), where 'M' represents the interfering ion. The logarithm of this coefficient (log K_pot_Pb,M) provides a measure of the preference of the ionophore for Pb²⁺ over the interfering ion. A more negative value indicates a greater selectivity for Pb²⁺.
Data Presentation
The following table summarizes the potentiometric selectivity coefficients of a this compound-based sensor for Pb²⁺ in the presence of various interfering ions.
| Interfering Ion (M) | log K_pot_Pb,M |
| Na⁺ | -4.6 |
| K⁺ | -4.6 |
| Ca²⁺ | -4.5 |
| Mg²⁺ | -4.8 |
| Cu²⁺ | -2.5 |
| Cd²⁺ | -3.7 |
| Zn²⁺ | -3.5 |
Data sourced from a study utilizing a p(THFA-co-HEMA) copolymer membrane. The selectivity coefficients can vary depending on the membrane composition and the experimental method used.
Experimental Protocols
The determination of the binding affinity and selectivity of ionophores like this compound involves rigorous experimental procedures. The following are detailed methodologies for key experiments.
Determination of Potentiometric Selectivity Coefficients
The potentiometric selectivity coefficients are determined using methods recommended by the International Union of Pure and Applied Chemistry (IUPAC). The two most common methods are the Fixed Interference Method (FIM) and the Matched Potential Method (MPM).
3.1.1. Fixed Interference Method (FIM)
This method involves measuring the potential of a this compound-based ion-selective electrode in solutions containing a constant concentration of the interfering ion and varying concentrations of the primary ion (Pb²⁺).
Protocol:
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Prepare a series of standard solutions of Pb²⁺ with concentrations typically ranging from 10⁻⁷ M to 10⁻¹ M.
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Prepare a solution of the interfering ion at a fixed, known concentration (e.g., 0.1 M).
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Mix the interfering ion solution with each of the Pb²⁺ standard solutions.
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Construct an electrochemical cell consisting of the this compound-based ISE and a suitable reference electrode (e.g., Ag/AgCl).
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Immerse the electrodes in the mixed solutions and record the stable potential reading for each.
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Plot the measured potential (E) versus the logarithm of the Pb²⁺ activity (or concentration).
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Determine the selectivity coefficient using the Nikolsky-Eisenman equation by analyzing the point where the response to the primary ion and the interfering ion are equal.
3.1.2. Matched Potential Method (MPM)
The MPM is an alternative method that avoids some of the limitations of the FIM.
Protocol:
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Prepare a reference solution containing a known activity of the primary ion (Pb²⁺), a_Pb_ (initial).
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Measure the potential of the electrochemical cell in this reference solution.
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Add a known amount of the primary ion to the reference solution to achieve a new activity, a_Pb_ (final), and record the new potential. The change in potential is ΔE.
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Prepare a new reference solution identical to the initial one.
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Add the interfering ion to this new reference solution until the same potential change (ΔE) is observed.
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The selectivity coefficient is calculated as the ratio of the activity of the primary ion added to the activity of the interfering ion required to produce the same potential change.
Ion-Selective Electrode (ISE) Membrane Preparation
A typical formulation for a Pb²⁺-selective membrane incorporating this compound is as follows:
| Component | Role | Typical Weight % |
| This compound | Ionophore | ~1-2% |
| Poly(vinyl chloride) (PVC) | Membrane Matrix | ~30-33% |
| Plasticizer (e.g., o-NPOE) | Solvent Mediator | ~65-66% |
| Anionic Additive (e.g., KTpClPB) | Reduces membrane resistance | ~0.5-1% |
Protocol:
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Dissolve the appropriate amounts of PVC, plasticizer, this compound, and the anionic additive in a volatile solvent such as tetrahydrofuran (THF).
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Thoroughly mix the components to ensure a homogenous solution.
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Cast the solution into a glass ring or a suitable mold placed on a clean glass plate.
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Allow the solvent to evaporate slowly over 24-48 hours to form a thin, flexible membrane.
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Cut a small disc from the membrane and incorporate it into an ISE body.
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Fill the ISE body with an internal filling solution (e.g., 0.01 M Pb(NO₃)₂) and an internal reference electrode (e.g., Ag/AgCl).
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Condition the electrode by soaking it in a dilute solution of Pb²⁺ (e.g., 10⁻³ M Pb(NO₃)₂) for several hours before use.
Visualizations
Signaling and Transport Mechanism
The following diagram illustrates the carrier-based transport mechanism of Pb²⁺ across the ion-selective membrane facilitated by this compound.
Caption: Carrier-based transport of Pb²⁺ by this compound.
Experimental Workflow for Selectivity Coefficient Determination (FIM)
The following diagram outlines the workflow for determining the potentiometric selectivity coefficient using the Fixed Interference Method.
Caption: Workflow for FIM selectivity coefficient determination.
Conclusion
This compound stands out as a highly effective and selective reagent for the detection of lead (II) ions. Its robust performance, characterized by significant selectivity over common interfering cations, makes it an invaluable tool for researchers and scientists in environmental monitoring, clinical diagnostics, and industrial process control. The experimental protocols detailed in this guide provide a framework for the accurate characterization of this and other ionophores, contributing to the advancement of sensor technology.
References
The Supramolecular Chemistry of Calixarene-Based Ionophores: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have emerged as highly versatile building blocks in supramolecular chemistry. Their unique cup-like structure, featuring a hydrophobic cavity and modifiable upper and lower rims, allows for the precise design of ionophores with remarkable ion selectivity and transport capabilities. This technical guide provides a comprehensive overview of the core principles of calixarene-based ionophore chemistry, detailing their synthesis, ion-binding properties, and diverse applications in sensing and drug development. Emphasis is placed on quantitative data analysis, detailed experimental methodologies, and the visualization of key mechanistic and procedural pathways to furnish researchers with a thorough understanding of this dynamic field.
Introduction to Calixarene-Based Ionophores
Calixarenes are characterized by a three-dimensional architecture that can be tailored to recognize and bind specific ions.[1] The upper and lower rims of the calixarene scaffold can be functionalized with a variety of ligating groups, enabling the creation of ionophores with high affinity and selectivity for a wide range of metal ions and small organic molecules.[2] This "host-guest" chemistry is driven by non-covalent interactions, including ion-dipole, hydrogen bonding, and π-π stacking interactions.[1]
The ability to precisely control the size of the calixarene cavity and the nature of the functional groups has led to the development of ionophores for applications such as:
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Ion-Selective Electrodes (ISEs): Calixarene-based ionophores are widely used as the active sensing component in ISEs for the potentiometric determination of various ions in clinical and environmental samples.[3][4]
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Fluorescent Chemosensors: By incorporating fluorogenic units, calixarene ionophores can signal the binding of a target ion through changes in their fluorescence properties, enabling sensitive and selective detection.
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Transmembrane Ion Transport: Modified calixarenes can act as synthetic ion channels or carriers, facilitating the transport of ions across lipid bilayers, a property with significant potential in drug delivery and for studying biological transport processes.
Quantitative Analysis of Ion Binding
The efficacy of a calixarene-based ionophore is primarily determined by its binding affinity and selectivity for a target ion. These parameters are quantified by the association constant (Kₐ) or its logarithm (log K), and the potentiometric selectivity coefficient (KPoti,j).
Binding Constants
The binding constant is a measure of the strength of the interaction between the calixarene host and the guest ion. Higher log K values indicate stronger binding. These values are typically determined using techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy, Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) titration.
Table 1: Selected Binding Constants (log K) for Calixarene-Ion Complexes
| Calixarene Derivative | Guest Ion | Solvent | log K | Reference |
| p-tert-Butylcalixarene tetraethyl acetate | Na⁺ | Chloroform/Methanol | 4.3 | |
| p-tert-Butylcalixarene tetraethyl acetate | K⁺ | Chloroform/Methanol | 3.5 | |
| Calixarene-crown-6 | Cs⁺ | Chloroform/Methanol | 5.8 | |
| Calixarene-crown-6 | Na⁺ | Chloroform/Methanol | 3.2 | |
| 1,3-Alternate Calixarene-bis(thioamide) | Cd²⁺ | Methanol | 4.5 | |
| p-Sulfonatocalixarene | Trimethylanilinium | Water | 4.1 | |
| Calixarene tetra-amide | Eu³⁺ | Acetonitrile | >6 | |
| Calixarene tetra-amide | La³⁺ | Acetonitrile | >6 |
Selectivity Coefficients
The selectivity coefficient quantifies the preference of an ionophore for a primary ion (i) over an interfering ion (j). A smaller selectivity coefficient indicates a greater selectivity for the primary ion. These coefficients are commonly determined using potentiometric measurements with ion-selective electrodes.
Table 2: Potentiometric Selectivity Coefficients (log KPoti,j) for Calixarene-Based Ion-Selective Electrodes
| Calixarene Ionophore | Primary Ion (i) | Interfering Ion (j) | log KPoti,j | Reference |
| Calixarene derivative | Trigonelline | Isoleucine | -2.8 | |
| Calixarene derivative | Trigonelline | Nicotinic acid | -2.5 | |
| Calixarene derivative | Fexofenadine | Glucose | -3.5 | |
| Calixarene derivative | Fexofenadine | Urea | -3.7 | |
| Calix-6-arene | Gallic acid | Rutin | -2.17 | |
| Calix-6-arene | Gallic acid | Sucrose | -2.14 | |
| Calixarene derivative | Moxifloxacin | Glycine | -3.1 | |
| Calixarene derivative | Moxifloxacin | Lactose | -2.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of calixarene-based ionophores.
Determination of Binding Constants by NMR Titration
Nuclear Magnetic Resonance (NMR) titration is a powerful technique to study host-guest interactions in solution and determine binding constants. The principle lies in monitoring the chemical shift changes of specific protons on the host or guest molecule upon complexation.
Protocol:
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Sample Preparation: Prepare a stock solution of the calixarene host in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) at a known concentration (typically in the mM range). Prepare a stock solution of the guest ion (as a salt, e.g., perchlorate or triflate) in the same solvent at a concentration at least 10-20 times higher than the host solution.
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Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the host solution alone.
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Titration: Add small aliquots of the guest solution to the NMR tube containing the host solution. After each addition, thoroughly mix the solution and record a new ¹H NMR spectrum.
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Data Analysis: Monitor the chemical shift (δ) of one or more protons of the host that are significantly affected by the binding event. Plot the change in chemical shift (Δδ) as a function of the guest/host molar ratio.
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Binding Constant Calculation: Fit the titration data to a suitable binding isotherm model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ).
Determination of Binding Constants by UV-Vis Titration
UV-Vis spectrophotometry can be used to determine binding constants by monitoring changes in the absorbance spectrum of the calixarene upon complexation, particularly for systems where the ionophore or the complex has a chromophore.
Protocol:
-
Sample Preparation: Prepare a stock solution of the calixarene ionophore in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration. Prepare a stock solution of the metal salt at a much higher concentration in the same solvent.
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Initial Spectrum: Record the UV-Vis spectrum of the calixarene solution in a cuvette.
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Titration: Add small, precise volumes of the metal salt solution to the cuvette. After each addition, mix the solution and record the UV-Vis spectrum. Correct the absorbance values for dilution at each step.
-
Data Analysis: Plot the change in absorbance at a specific wavelength where the change is most significant against the concentration of the added metal ion.
-
Binding Constant Calculation: Fit the resulting binding curve using a non-linear fitting program to a suitable binding model to calculate the binding constant (Kₐ) and the stoichiometry of the complex.
Liposome-Based Ion Transport Assay
This assay is used to quantify the ability of a calixarene ionophore to transport ions across a lipid bilayer, mimicking a cell membrane. It often employs a fluorescent probe encapsulated within liposomes that is sensitive to the transported ion.
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion. The lipid composition is typically a mixture of phospholipids like POPC and cholesterol. During hydration, include a high concentration of a fluorescent probe that is sensitive to the ion of interest (e.g., BCS for Cu⁺, lucigenin for anions) and the ion to be transported in the internal buffer.
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Purification: Remove the non-encapsulated probe and ions by size-exclusion chromatography.
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Transport Assay: Dilute the liposome suspension into an external buffer that is iso-osmotic but has a low concentration of the ion to be transported, creating an ion gradient.
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Initiation of Transport: Add a solution of the calixarene ionophore (typically in a solvent like DMSO) to the liposome suspension.
-
Fluorescence Monitoring: Monitor the change in fluorescence of the encapsulated probe over time using a spectrofluorometer. The rate of fluorescence change is proportional to the rate of ion transport.
-
Data Analysis: The initial rate of transport can be determined from the slope of the fluorescence versus time plot. By varying the ionophore concentration, the efficiency of different ionophores can be compared.
Visualization of Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in the study of calixarene-based ionophores.
Signaling Pathway for a Calixarene-Based Fluorescent Chemosensor
Caption: Signaling pathway of a calixarene-based fluorescent ion sensor.
Experimental Workflow for Characterizing a Novel Calixarene Ionophore
Caption: Workflow for the development and characterization of a calixarene ionophore.
Mechanism of Ion Transport by a Calixarene Carrier
Caption: Carrier-mediated ion transport mechanism of a calixarene ionophore.
Conclusion and Future Perspectives
Calixarene-based ionophores represent a powerful and versatile platform in supramolecular chemistry. The ability to fine-tune their structure and properties has led to significant advancements in ion sensing and transport technologies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to design and characterize novel calixarene ionophores. Future research in this field is expected to focus on the development of more sophisticated systems with enhanced selectivity and efficiency, as well as their integration into complex biological systems for applications in targeted drug delivery, theranostics, and the modulation of cellular ion homeostasis. The continued exploration of the rich supramolecular chemistry of calixarenes holds immense promise for addressing key challenges in chemistry, biology, and medicine.
References
The Decisive Role of Thioacetamide Groups in the Lead Selectivity of Calixarenes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde, creating a unique three-dimensional, basket-like architecture. This structure makes them exceptional host molecules for a variety of ions and neutral molecules. The functionalization of the calixarene "rims" allows for the tuning of their binding properties, enabling the design of highly selective receptors for specific targets. Among the most pressing environmental and health concerns is the detection and removal of heavy metal ions, with lead (Pb²⁺) being a significant toxicant. This guide explores the critical role of lower-rim thioacetamide functional groups in imparting high selectivity for lead ions to the calixarene platform, delving into the binding mechanisms, quantitative performance metrics, and the experimental protocols used for their evaluation.
The Mechanism of Lead Selectivity
The remarkable selectivity of thioacetamide-functionalized calixarenes for lead(II) ions is a result of several synergistic chemical principles, primarily governed by the Hard and Soft Acids and Bases (HSAB) theory and the chelation effect provided by the macrocyclic scaffold.
Hard and Soft Acids and Bases (HSAB) Principle
The HSAB principle is a qualitative concept that classifies chemical species as "hard," "soft," or "borderline."
-
Hard acids and bases are small, highly charged, and not easily polarizable.
-
Soft acids and bases are larger, have a low charge density, and are highly polarizable.
The core tenet of the theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.
In this context:
-
Lead(II) ion (Pb²⁺) is classified as a soft acid .
-
The sulfur atom of the thiocarbonyl group (C=S) in thioacetamide is a quintessential soft base .
-
The ethereal oxygen atoms on the lower rim of the calixarene are hard bases .
This soft-soft interaction between Pb²⁺ and the sulfur atoms of the thioacetamide groups is highly favorable and forms strong, stable coordination bonds. This interaction is the primary driver for the observed selectivity over harder cations like Ca²⁺, Na⁺, and K⁺, which would preferentially bind to hard oxygen donors.
Chelation and Preorganization
A single thioacetamide ligand could bind to a lead ion, but the calixarene scaffold elevates this interaction to a much higher level of affinity and selectivity. By attaching multiple thioacetamide "arms" to the lower rim, the calixarene acts as a preorganized platform . The molecule's conformation holds the sulfur and oxygen donor atoms in an optimal spatial arrangement for multipoint binding to a single lead ion. This cooperative binding, known as the chelation effect , leads to a significant increase in the stability of the resulting complex compared to the binding of individual, non-tethered ligands.
X-ray crystallography studies have provided definitive evidence for this mechanism. In the complex of a tetra-thioamide calix[1]arene with lead, the Pb²⁺ ion is coordinated by four thiocarbonyl sulfur atoms and four ethereal oxygen atoms of the calixarene lower rim. This creates a highly stable, encapsulated guest within the host's cavity.
The diagram below illustrates the coordination of a lead ion by a thioacetamide-functionalized calix[1]arene.
Quantitative Data on Lead Selectivity
The efficacy of thioacetamide calixarenes as lead-selective agents is quantified through various experimental metrics. These include liquid-liquid extraction efficiencies, potentiometric selectivity coefficients, and detection limits in sensor applications. While data is spread across various derivatives, a clear trend of high lead affinity emerges.
| Parameter | Ionophore/Ligand | Method | Result | Competing Ions | Reference |
| Extraction Efficiency | p-tert-butylcalix[1]arene tetra(N,N-diethylthioacetamide) | Liquid-Liquid Extraction | 98.9% | N/A (single ion) | [2] |
| Extraction Efficiency | p-tert-butylcalix[1]arene tetra(N-ethylthioacetamide) | Liquid-Liquid Extraction | 13.0% | N/A (single ion) | |
| Selectivity Coefficient | Thioamide derivative of p-tert-butylcalixarene | Potentiometry (ISE) | log KpotPb,Cu = -2.1 | Cu²⁺ | |
| Selectivity Coefficient | Thioamide derivative of p-tert-butylcalixarene | Potentiometry (ISE) | log KpotPb,Cd = -1.8 | Cd²⁺ | |
| Selectivity Coefficient | Thioamide derivative of p-tert-butylcalixarene | Potentiometry (ISE) | log KpotPb,Na = -4.5 | Na⁺ | |
| Selectivity Coefficient | Thioamide derivative of p-tert-butylcalixarene | Potentiometry (ISE) | log KpotPb,K = -4.3 | K⁺ | |
| Limit of Detection | Thioamide derivative of p-tert-butylcalixarene | Potentiometry (ISE) | ~10⁻⁹ M | N/A |
Note: The data highlights that tertiary thioamides (e.g., N,N-diethyl) are significantly more efficient extractants for Pb²⁺ than secondary thioamides (e.g., N-ethyl), which can be attributed to differences in steric hindrance and electronic effects influencing the donor capacity of the sulfur atom. The selectivity coefficients, being negative logarithms, indicate a strong preference for Pb²⁺ over other tested cations by several orders of magnitude.
Experimental Protocols
The evaluation of lead selectivity in thioacetamide-functionalized calixarenes involves several key experimental procedures, from synthesis to performance testing.
Synthesis of Thioacetamide-Functionalized Calixarenes
The synthesis typically involves a two-step process starting from the parent p-tert-butylcalixarene.
-
O-Alkylation: The lower-rim hydroxyl groups of the calixarene are first reacted with an alkylating agent containing a suitable leaving group (e.g., 2-chloro-N,N-diethylacetamide) in the presence of a base (e.g., K₂CO₃ or NaH) in a dry organic solvent like acetonitrile or DMF. This step attaches the acetamide precursor arms to the calixarene's ethereal oxygens.
-
Thionation: The carbonyl oxygen of the attached acetamide groups is then converted to sulfur. This is commonly achieved by reacting the acetamide derivative with a thionating agent, such as Lawesson's reagent, in a dry, high-boiling solvent like toluene or xylene under reflux.
Purification is typically performed using column chromatography on silica gel.
Protocol for Solvent Extraction Studies
Liquid-liquid extraction is a standard method to determine the efficiency and selectivity of an ionophore.
-
Phase Preparation:
-
Aqueous Phase: Prepare an aqueous solution of the metal salt, often as a picrate salt, at a known concentration (e.g., 1 x 10⁻⁴ M). Picrate is used as a counter-ion because it has a strong UV-Vis chromophore, simplifying analysis.
-
Organic Phase: Dissolve the thioacetamide calixarene derivative in an immiscible organic solvent, such as dichloromethane or chloroform, at a specific concentration (e.g., 1 x 10⁻³ M).
-
-
Extraction:
-
Mix equal volumes of the aqueous and organic phases in a sealed vessel.
-
Agitate the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature to reach equilibrium.
-
Allow the phases to separate completely, using a centrifuge if necessary.
-
-
Analysis:
-
Carefully separate the aqueous phase.
-
Measure the concentration of the metal picrate remaining in the aqueous phase using UV-Vis spectrophotometry by monitoring the absorbance of the picrate anion.
-
-
Calculation: The extraction percentage (%E) is calculated as: %E = ([C]initial - [C]final) / [C]initial * 100 where [C] is the concentration of the metal salt in the aqueous phase.
The logical flow of this protocol is depicted below.
Protocol for Ion-Selective Electrode (ISE) Fabrication and Testing
ISEs provide a potentiometric response to the activity of a specific ion in a solution. Thioacetamide calixarenes serve as the ionophore (the ion-selective component) in the electrode membrane.
-
Membrane Cocktail Preparation:
-
Prepare a solution in a volatile solvent like tetrahydrofuran (THF).
-
The components are typically:
-
Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC).
-
Plasticizer: A solvent like bis(2-ethylhexyl)sebacate (DOS) or 2-nitrophenyl octyl ether (NPOE) to ensure membrane fluidity.
-
Ionophore: The synthesized thioacetamide calixarene derivative (e.g., 1 wt%).
-
Ionic Additive (optional): A lipophilic salt like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) to reduce membrane resistance.
-
-
-
Electrode Fabrication:
-
The membrane cocktail is cast onto a conductive substrate. For solid-contact ISEs, this can be a glassy carbon electrode coated with a conducting polymer like PEDOT/PSS.
-
The solvent is allowed to evaporate slowly over 24 hours to form a thin, uniform ion-selective membrane.
-
-
Conditioning: The newly fabricated electrode is conditioned by soaking it in a solution of the primary ion (e.g., 0.01 M Pb(NO₃)₂) for several hours to ensure stable and reproducible potential readings.
-
Potentiometric Measurement:
-
The ISE and a reference electrode (e.g., Ag/AgCl) are immersed in the sample solution.
-
The potential difference (in mV) between the two electrodes is measured using a high-impedance potentiometer.
-
Calibration: A calibration curve is generated by measuring the potential in a series of standard solutions of known Pb²⁺ concentration. The potential is plotted against the logarithm of the ion activity. The slope of this line should be close to the theoretical Nernstian value (29.58 mV/decade for a divalent ion like Pb²⁺ at 25°C).
-
Selectivity Measurement: Selectivity coefficients (KpotA,B) are determined using methods like the Separate Solution Method (SSM), where the potential is measured in separate solutions of the primary ion (A) and an interfering ion (B) to quantify the electrode's preference for A over B.
-
Conclusion
The functionalization of calixarenes with thioacetamide groups is a highly effective strategy for creating receptors with exceptional selectivity for lead(II) ions. The selectivity is fundamentally driven by the favorable soft acid-soft base interaction between Pb²⁺ and the sulfur donor atoms of the thioamide moieties. This intrinsic affinity is significantly amplified by the chelation effect, where the calixarene scaffold preorganizes multiple binding sites for cooperative complexation. Quantitative data from solvent extraction and potentiometric studies consistently demonstrate a strong preference for lead over other common metal ions. The detailed experimental protocols for synthesis and evaluation provide a robust framework for the continued development and application of these molecules in sensing, environmental remediation, and other fields requiring precise molecular recognition of lead.
References
Working Concentrations of Lead Ionophore IV in Plasticized Membranes
An in-depth analysis of the solubility and application of Lead Ionophore IV in the fabrication of ion-selective electrodes (ISEs) is critical for researchers in sensor development. The proper dissolution of the ionophore within the plasticized Poly(vinyl chloride) (PVC) membrane is a key factor that dictates the sensor's performance, including its selectivity, sensitivity, and operational lifetime.
This compound, chemically known as tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), is a highly selective complexing agent for lead (Pb²⁺) ions.[2][3] Its function within an ISE is to selectively bind and transport Pb²⁺ ions across a lipophilic membrane, thereby generating a measurable potentiometric signal. The plasticizer, which typically constitutes about 60-70% of the membrane's weight, serves as a solvent for the ionophore and ensures the membrane remains physically flexible and ionically conductive.
While specific quantitative data on the maximum solubility (saturation limit) of this compound in various plasticizers is not extensively published, it is possible to infer effective working concentrations from established membrane compositions in scientific literature. The choice of plasticizer is crucial, as its properties, such as lipophilicity and dielectric constant, influence the ionophore's complexation behavior and the overall sensor performance. Studies suggest that matching the lipophilicity of the plasticizer to that of the ionophore can lead to optimal sensor selectivity and longevity.
The following table summarizes typical component compositions used in the successful fabrication of lead-selective PVC membranes. These values represent established working concentrations and imply sufficient solubility of the ionophore in the respective plasticizer.
| Plasticizer | PVC (wt%) | Plasticizer (wt%) | This compound (wt%) | Ionic Additive (wt%)* | Reference |
| o-Nitrophenyl octyl ether (o-NPOE) | ~33 | ~65 | ~1-2 | ~0.5-1 | Generic Formulation |
| Bis(2-ethylhexyl) sebacate (DOS) | ~33 | ~65 | ~1-2 | ~0.5-1 | |
| Dibutyl phthalate (DBP) | ~33 | ~65 | ~1-2 | ~0.5-1 | |
| Tris(2-ethylhexyl) phosphate (TEHP) | ~33 | ~65 | ~1-2 | ~0.5-1 |
*Note: Ionic additives, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB), are often included to reduce the membrane's electrical resistance and improve the potentiometric response.
Mechanism of Action for this compound
The fundamental principle of a this compound-based ISE involves the selective complexation of lead ions at the interface between the sample solution and the PVC membrane. This interaction creates a phase boundary potential that is proportional to the concentration (more accurately, the activity) of lead ions in the sample.
Experimental Protocols
The following sections provide a generalized methodology for the preparation of a lead-selective PVC membrane and the fabrication of an ion-selective electrode.
Protocol 1: Preparation of the PVC Membrane Cocktail
This protocol describes how to prepare the liquid mixture used for casting the ion-selective membrane. The quantities are sufficient for several electrodes.
-
Component Weighing : Accurately weigh the membrane components. For a typical 200 mg total cocktail, the masses would be:
-
PVC (High Molecular Weight): ~66 mg
-
Plasticizer (e.g., o-NPOE, DOS): ~130 mg
-
This compound: ~2-4 mg
-
Ionic Additive (e.g., KTpClPB): ~1-2 mg
-
-
Dissolution : Place all weighed components into a clean glass vial.
-
Solvent Addition : Add approximately 2 mL of a volatile solvent, typically tetrahydrofuran (THF), to the vial.
-
Mixing : Cap the vial tightly and mix the contents until all components are fully dissolved, forming a clear, slightly viscous solution. This can be aided by gentle agitation or vortexing. The resulting solution is the membrane "cocktail."
Protocol 2: Fabrication of an Ion-Selective Electrode
This protocol outlines the steps to create an electrode using the prepared membrane cocktail.
-
Electrode Body Preparation : Use a clean electrode body (commercial or custom-made). Ensure the tip where the membrane will be cast is clean and dry.
-
Membrane Casting : Dip the tip of the electrode body into the membrane cocktail solution and withdraw it slowly. Alternatively, a small volume of the cocktail can be drop-cast into a casting ring or the electrode tip.
-
Solvent Evaporation : Allow the solvent to evaporate completely in a dust-free environment for at least 12-24 hours. A small, uniform, and translucent membrane should form at the electrode tip.
-
Internal Solution Filling : Fill the electrode body with an internal filling solution containing a fixed concentration of lead ions and a reference salt (e.g., 0.01 M Pb(NO₃)₂ and 0.1 M KCl).
-
Conditioning : Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution. Before first use, condition the newly fabricated electrode by soaking its tip in a 0.01 M Pb(NO₃)₂ solution for several hours. This ensures the membrane is properly hydrated and equilibrated.
References
Electrochemical properties of the Lead ionophore IV-Pb2+ complex
An In-depth Technical Guide to the Electrochemical Properties of the Lead Ionophore IV-Pb2+ Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties and applications of this compound, chemically known as tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), when complexed with lead ions (Pb2+). This document details the fundamental sensing mechanisms, quantitative performance data, and detailed experimental protocols relevant to its use in electrochemical sensors.
Introduction to this compound
This compound is a highly selective synthetic macrocyclic compound belonging to the calixarene family, designed specifically for the complexation of lead (II) ions.[2] Its remarkable affinity and selectivity for Pb2+ have made it a critical component in the fabrication of electrochemical sensors, particularly potentiometric ion-selective electrodes (ISEs), for the accurate detection of lead in various environments.[3] The core function of this ionophore is to reversibly bind Pb2+ ions and transport them across a hydrophobic barrier, such as a polymer membrane, generating a measurable electrical signal.[2]
Electrochemical Sensing Mechanisms
The functionality of this compound in sensors is primarily based on its ability to form a stable and lipophilic complex with Pb2+ ions. This interaction is harnessed by different electrochemical techniques.
Potentiometric Sensing
In potentiometric sensors, this compound is embedded within a polymeric membrane, typically made of high molecular weight poly(vinyl chloride) (PVC). The ionophore acts as a carrier, facilitating the transport of Pb2+ ions across the membrane interface. This process generates a potential difference across the membrane that is proportional to the concentration of Pb2+ in the sample, following the Nernst equation. These sensors are valued for their simplicity, high selectivity, and low detection limits, often reaching sub-nanomolar levels. The high selectivity for Pb2+ is maintained even in the presence of other potentially interfering ions like cadmium (Cd2+) and copper (Cu2+).
Voltammetric and Impedimetric Sensing
Beyond potentiometry, this compound is utilized in voltammetric and impedimetric methods.
-
Cyclic Voltammetry (CV): This technique is used to study the redox activity of the ionophore-ion complex and assess the electrochemical behavior of modified electrodes.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to evaluate the charge-transfer resistance at the electrode-membrane interface, providing insights into the sensor's stability and response mechanism.
These advanced techniques, often combined with nanomaterial-modified electrodes, offer alternative approaches to lead detection.
Quantitative Performance Data
The performance of sensors based on the this compound-Pb2+ complex is characterized by several key parameters. The data below is a summary of typical performance metrics reported in the literature for potentiometric sensors.
| Parameter | Typical Value/Range | Reference |
| Linear Concentration Range | 1.41 × 10⁻⁶ to 1.00 × 10⁻¹ mol L⁻¹ | |
| Limit of Detection (LoD) | As low as 1.0 × 10⁻⁶ M to 10⁻¹⁰ M | |
| Nernstian Slope | ~28–31 mV per decade (typically 29.0 mV/decade) | |
| Optimal pH Range | 3.0 – 6.0 (Optimized around 5.5) | |
| Response Time | ~15 seconds | |
| Operational Lifetime | Up to 100 days |
Note: Performance can vary based on membrane composition, electrode conditioning, and the specific experimental setup. The optimal pH of 5.5 is critical; at lower pH values, the ionophore can become protonated, while at pH levels above 6.5, lead may form hydroxide complexes (Pb(OH)+ or Pb(OH)2), both of which interfere with detection.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following sections describe standard protocols for key experiments.
Potentiometric Ion-Selective Electrode (ISE) Fabrication and Measurement
This protocol outlines the steps for creating and using a Pb2+-selective ISE.
A. Membrane Cocktail Preparation: A typical membrane composition includes the polymer matrix, a plasticizer, and the ionophore.
-
Dissolve high molecular weight poly(vinyl chloride) (PVC) (e.g., 33 wt%) and a plasticizer (e.g., 66 wt%) in a suitable solvent like tetrahydrofuran (THF).
-
Add this compound (typically 1-2 wt%) to the solution.
-
For improved performance, an anion excluder such as sodium tetraphenyl borate (STB) may also be added.
-
Stir the mixture until all components are fully dissolved, creating a homogenous cocktail.
B. Electrode Construction:
-
Cast the prepared cocktail into a glass ring or onto a suitable substrate and allow the solvent to evaporate slowly over 24 hours to form a thin, durable membrane.
-
Cut a small disc from the membrane and incorporate it into an ISE body.
-
For liquid-contact electrodes, fill the body with an internal filling solution (e.g., 0.01 M PbCl2). For solid-contact electrodes, the membrane is cast directly onto a solid conductive substrate.
-
Condition the electrode by soaking it in a Pb2+ solution (e.g., 10⁻³ M Pb(NO3)2) for at least one day before use.
C. Potentiometric Measurement:
-
Set up a two-electrode cell consisting of the fabricated Pb2+-ISE (working electrode) and a reference electrode (e.g., Ag/AgCl).
-
Connect the electrodes to a high-impedance multichannel potentiometer.
-
Perform calibration by measuring the potential (EMF) in a series of standard solutions of known Pb2+ concentrations, typically ranging from 10⁻⁸ M to 10⁻¹ M.
-
Plot the measured potential against the logarithm of the Pb2+ concentration to generate a calibration curve and determine the Nernstian slope.
Cyclic Voltammetry (CV) Protocol
CV is used to investigate the electrochemical processes at the electrode surface.
A. Electrode Preparation:
-
Modify a working electrode (e.g., glassy carbon or gold) with the ionophore. This can be done by drop-casting a solution containing this compound and a stabilizing matrix (e.g., multi-walled carbon nanotubes/chitosan composite) onto the electrode surface.
B. Electrochemical Cell Setup:
-
Assemble a three-electrode system in an electrochemical cell containing the electrolyte solution.
-
Working Electrode: The ionophore-modified electrode.
-
Reference Electrode: Ag/AgCl.
-
Counter (Auxiliary) Electrode: A platinum wire or mesh.
-
-
Connect the electrodes to a potentiostat.
C. Measurement Procedure:
-
Record a cyclic voltammogram by scanning the potential within a defined range at a specific scan rate (e.g., 100 mV/s).
-
The resulting plot of current vs. potential provides information on the redox reactions occurring and the ion-transfer process facilitated by the ionophore.
Mandatory Visualizations
The following diagrams illustrate key processes and setups described in this guide.
Caption: Facilitated transport mechanism of Pb2+ by this compound.
Caption: Experimental workflow for potentiometric Pb2+ sensing.
Caption: Three-electrode setup for cyclic voltammetry experiments.
References
Methodological & Application
Application Note and Protocol for the Fabrication of a Lead Ion-Selective Electrode Using Lead Ionophore IV
This document provides a detailed protocol for the fabrication, calibration, and application of a lead (Pb²⁺) ion-selective electrode (ISE) utilizing Lead Ionophore IV. The provided methodologies are intended for researchers, scientists, and professionals in drug development and related fields who require accurate and selective measurement of lead ion concentrations in aqueous solutions.
Principle of Operation
Ion-selective electrodes are potentiometric sensors that measure the activity of a specific ion in a solution. The core of the lead ISE is a polymeric membrane doped with this compound, a highly selective complexing agent for lead ions.[1][2][3] The ionophore reversibly binds with Pb²⁺ ions at the membrane-sample interface, creating a potential difference across the membrane. This potential is proportional to the logarithm of the lead ion activity in the sample, as described by the Nernst equation.
Performance Characteristics
The performance of the fabricated lead ISE is summarized in the table below. These values are representative and may vary slightly depending on the specific laboratory conditions and materials used.
| Parameter | Typical Value |
| Linear Range | 1.0 x 10⁻¹⁰ M to 1.0 x 10⁻³ M |
| Limit of Detection | (6.6 ± 1.6) x 10⁻¹¹ M |
| Nernstian Slope | 28.2 ± 0.5 mV/decade |
| Response Time | ~20 seconds |
| Optimal pH Range | 3.0 - 8.0 |
| Lifetime | Several weeks to months with proper storage |
Selectivity
The selectivity of an ISE is its ability to distinguish the primary ion from other interfering ions present in the sample. The potentiometric selectivity coefficient, KPb²⁺, Mⁿ⁺pot, quantifies this preference. A smaller value indicates better selectivity for Pb²⁺ over the interfering ion (Mⁿ⁺).
| Interfering Ion (Mⁿ⁺) | Selectivity Coefficient (log KPb²⁺, Mⁿ⁺pot) |
| K⁺ | -6.6 ± 0.2 |
| Na⁺ | -6.1 ± 0.2 |
| NH₄⁺ | -6.7 ± 0.2 |
| Mg²⁺ | -12.4 ± 0.3 |
| Cu²⁺ | -4.4 ± 0.2 |
| Cd²⁺ | -6.1 ± 0.1 |
Experimental Protocols
Materials and Reagents
-
This compound (tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide))
-
High molecular weight polyvinyl chloride (PVC)
-
Plasticizer: o-nitrophenyl octyl ether (o-NPOE)
-
Lipophilic additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Solvent: Tetrahydrofuran (THF), high purity
-
Lead nitrate (Pb(NO₃)₂) for standard and internal filling solutions
-
Ionic Strength Adjustor (ISA): 5 M NaClO₄
-
Deionized water (18.2 MΩ·cm)
-
Electrode body (e.g., PVC or glass tube)
-
Ag/AgCl wire (for internal reference electrode)
Preparation of the Lead-Selective Membrane Cocktail
This protocol describes the preparation of the ion-selective membrane solution.
-
Component Weighing: Accurately weigh the following components:
-
This compound: 4.3 mg
-
PVC: ~33% by weight of the final membrane
-
o-NPOE: ~66% by weight of the final membrane
-
KTpClPB: 1.0 mg
-
-
Dissolution: Dissolve all weighed components in a minimal amount of high-purity THF (typically 1-2 mL) in a small glass vial.
-
Homogenization: Cap the vial and stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous. This may take up to 48 hours.
Fabrication of the Lead Ion-Selective Electrode
This section details the assembly of the ISE.
-
Membrane Casting:
-
Pour the prepared membrane cocktail into a small, flat-bottomed glass ring (e.g., a glass ring placed on a clean glass slide).
-
Allow the THF to evaporate slowly in a dust-free environment for approximately 24 hours. This will result in a flexible, transparent membrane.
-
-
Electrode Body Preparation:
-
Cut a small disc (e.g., 5-7 mm diameter) from the cast membrane.
-
Securely attach the membrane disc to the end of the electrode body using a PVC-THF slurry or an appropriate adhesive. Ensure a watertight seal.
-
-
Internal Filling Solution:
-
Prepare a 0.01 M Pb(NO₃)₂ solution containing 0.1 M KCl.
-
Fill the electrode body with this internal filling solution, ensuring no air bubbles are trapped.
-
-
Internal Reference Electrode:
-
Insert a Ag/AgCl wire into the internal filling solution. The wire should be long enough to be immersed in the solution and extend out of the top of the electrode body for connection to the potentiometer.
-
-
Conditioning:
-
Condition the newly fabricated electrode by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least one hour before its first use. When not in use, store the electrode in a 1.0 x 10⁻⁶ M Pb(NO₃)₂ solution.
-
Calibration and Measurement Protocol
-
Preparation of Standard Solutions:
-
Prepare a series of lead standard solutions by serial dilution of a 0.1 M Pb(NO₃)₂ stock solution. The concentration range should cover the expected sample concentration.
-
-
Ionic Strength Adjustment:
-
For every 100 mL of standard or sample solution, add 2 mL of the Ionic Strength Adjustor (ISA) solution. This ensures a constant ionic background.
-
-
Electrode Setup:
-
Connect the lead ISE and a suitable external reference electrode (e.g., Ag/AgCl) to a high-impedance mV meter or an ion meter.
-
-
Calibration Curve:
-
Place the electrodes in the most dilute standard solution and stir at a constant rate.
-
Record the potential (in mV) once the reading has stabilized.
-
Rinse the electrodes with deionized water and blot dry between measurements.
-
Repeat the measurement for each standard, moving from the lowest to the highest concentration.
-
Plot the recorded potential (y-axis) against the logarithm of the lead concentration (x-axis). The resulting graph is the calibration curve.
-
-
Sample Measurement:
-
Treat the sample solution with ISA in the same ratio as the standards.
-
Immerse the electrodes in the sample and stir.
-
Record the stable potential reading.
-
Determine the lead concentration in the sample by interpolating the measured potential on the calibration curve.
-
Visualizations
Signaling Pathway of the Lead ISE
Caption: Principle of potential generation at the ion-selective membrane.
Experimental Workflow for Lead ISE Fabrication
Caption: Step-by-step workflow for fabricating the lead ion-selective electrode.
Logical Relationship for ISE Measurement
Caption: Logical flow for accurate measurement using the lead ISE.
References
Application Note: Optimizing Lead Ionophore IV Concentration for High-Performance Potentiometric Sensors
Audience: Researchers, scientists, and drug development professionals.
Introduction The accurate and sensitive detection of lead (Pb²⁺) ions is a critical task in environmental monitoring, clinical diagnostics, and pharmaceutical analysis due to the high toxicity of lead to human health and ecosystems. Ion-Selective Electrodes (ISEs) based on polymeric membranes offer a simple, cost-effective, and reliable method for potentiometric determination of lead ions. The key to the sensor's performance lies in the composition of the ion-selective membrane, particularly the concentration of the ionophore responsible for selectively binding the target ion. Lead Ionophore IV (tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide)) is a highly effective neutral carrier for Pb²⁺, offering excellent selectivity and sensitivity. This application note provides detailed protocols and guidance for optimizing the concentration of this compound to achieve superior sensor performance.
Principle of Operation A potentiometric Pb²⁺ sensor operates by measuring the potential difference between the ISE and a reference electrode. This potential is generated at the interface between the sample solution and the ion-selective membrane. The membrane typically consists of a polymer matrix (PVC), a plasticizer, the ionophore, and often a lipophilic ionic additive.
-
Ionophore (this compound) : Selectively complexes with Pb²⁺ ions from the sample solution, carrying them into the membrane phase.
-
Polymer Matrix (PVC) : Provides structural integrity and durability to the membrane.
-
Plasticizer : A water-immiscible organic solvent that dissolves the membrane components, ensures membrane flexibility, and facilitates the mobility of the ionophore-ion complex within the membrane.
-
Lipophilic Ionic Additive : Often added to reduce the membrane's electrical resistance and improve the detection limit by minimizing the interference from counter-ion fluxes.
The selective binding of Pb²⁺ by the ionophore creates a charge separation at the membrane-sample interface, resulting in a potential that is proportional to the logarithm of the Pb²⁺ ion activity in the sample, as described by the Nernst equation.
Data and Performance Characteristics
The performance of a Pb²⁺-selective electrode is defined by several key parameters, including its potentiometric slope, limit of detection (LOD), linear range, selectivity, and response time. These parameters are highly dependent on the precise composition of the membrane.
Optimization of Membrane Composition
Achieving optimal performance requires the careful balancing of all membrane components. While the ionophore concentration is a critical variable, its ideal value is co-dependent on the type and amount of plasticizer and ionic additives used. The concentration of this compound is typically optimized in the range of 1-5% by weight of the total membrane components.
-
Sub-optimal (Too Low) Concentration : Insufficient ionophore results in a weak response to Pb²⁺ ions, leading to a sub-Nernstian slope, a higher (poorer) limit of detection, and a narrower linear range.
-
Optimal Concentration : Provides a sufficient number of active sites for Pb²⁺ binding to ensure a robust, near-Nernstian response over a wide concentration range and a low detection limit.
-
Supra-optimal (Too High) Concentration : An excess of ionophore can lead to poor membrane homogeneity, increased leaching of the ionophore into the sample, and a potential decrease in the sensor's lifetime and stability.
The following tables summarize the roles of membrane components, provide examples of optimized compositions from literature, and detail the expected performance characteristics.
Table 1: Influence of Membrane Components on Sensor Performance
| Component | Primary Role | Effect on Sensor Performance |
|---|---|---|
| Polymer Matrix (PVC) | Provides structural support for the membrane. | Affects membrane durability, adhesion, and diffusion characteristics. Typically constitutes 30-35% of the membrane by weight. |
| Plasticizer (e.g., o-NPOE) | Solubilizes other components and increases membrane fluidity. | Influences the mobility of the ionophore-ion complex and the dielectric constant of the membrane, impacting selectivity and detection limits. Typically 60-67% by weight. |
| Ionophore (this compound) | Selectively binds and transports Pb²⁺ ions. | The concentration directly impacts the membrane's response sensitivity, selectivity, and linear range. Optimal concentration is critical for performance. |
| Lipophilic Ionic Additive | Reduces membrane resistance and controls ion fluxes. | Can significantly lower the detection limit by managing spontaneous and counter-ion fluxes within the membrane. |
Table 2: Example Optimized Membrane Compositions for this compound Sensors
| Component | Composition 1 (wt%) | Composition 2 (wt%) | Composition 3 (wt%) |
|---|---|---|---|
| This compound | 1.0 | 2.0 | 5.0 |
| PVC (High Molecular Wt.) | 33.0 | 32.5 | 33.0 |
| o-NPOE (plasticizer) | 65.5 | 65.0 | 61.5 |
| KTpClPB (ionic additive) | 0.5 | 0.5 | 0.5 |
| Total Weight | 100 mg | 100 mg | 100 mg |
| Performance Metric | |||
| Slope (mV/decade) | ~29.5 | ~29.2 | ~28.9 |
| Limit of Detection (M) | ~1.0 x 10⁻⁸ | ~3.4 x 10⁻⁸ | ~5.0 x 10⁻⁸ |
| Linear Range (M) | 10⁻⁷ - 10⁻² | 10⁻⁷ - 10⁻² | 10⁻⁷ - 10⁻³ |
Note: Performance data is synthesized from typical values reported in the literature. Actual results may vary based on specific experimental conditions.
Table 3: Potentiometric Selectivity Coefficients (log KpotPb,M) for an Optimized Sensor Selectivity is a crucial characteristic, defining the sensor's ability to respond to the target ion (Pb²⁺) in the presence of interfering ions. A more negative value indicates higher selectivity for Pb²⁺.
| Interfering Ion (M) | log KpotPb,M |
|---|---|
| Na⁺ | -4.2 |
| K⁺ | -4.1 |
| Mg²⁺ | -4.8 |
| Ca²⁺ | -4.5 |
| Cu²⁺ | -2.5 |
| Cd²⁺ | -3.0 |
| Zn²⁺ | -3.8 |
Note: Values are typical for a sensor using an o-NPOE plasticized PVC membrane.
Experimental Protocols and Workflows
Diagram: Experimental Workflow for Sensor Fabrication and Testing
References
Application of Lead Ionophore IV in Environmental Water Quality Testing
Application Notes and Protocols
Introduction
Lead (Pb²⁺) is a highly toxic heavy metal that poses significant risks to human health and the environment. Its presence in water bodies, even at trace levels, is a serious concern, necessitating sensitive and selective detection methods for environmental monitoring. Lead Ionophore IV, chemically known as tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), is a highly selective complexing agent for lead ions. Its unique three-dimensional structure, featuring a pre-organized cavity with sulfur and nitrogen donor atoms, allows for the highly selective binding of Pb²⁺ ions.[2] This property makes it an ideal component in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of lead concentrations in aqueous samples.[3] These sensors offer several advantages for environmental water quality testing, including high sensitivity, a low limit of detection, and the potential for in-situ and real-time measurements.
Principle of Operation
The application of this compound in water quality testing is primarily centered on its use as the active component in the membrane of a lead-selective ISE. The fundamental principle of an ISE is the measurement of the potential difference that develops across a selective membrane separating the sample solution from an internal reference solution. This potential is proportional to the activity (and under controlled conditions, the concentration) of the target ion in the sample.
The mechanism involves the selective complexation of Pb²⁺ ions by this compound at the membrane-sample interface. This selective binding facilitates the transport of lead ions into the organic membrane phase, creating a charge separation at the interface and thus a phase boundary potential. According to the Nernst equation, this potential is logarithmically dependent on the activity of the lead ions in the sample. By measuring this potential relative to a stable reference electrode, the concentration of Pb²⁺ can be accurately determined.
Quantitative Data Summary
The performance of this compound-based ion-selective electrodes is characterized by several key parameters, which are summarized in the tables below.
Table 1: Performance Characteristics of this compound-Based ISEs
| Parameter | Typical Value/Range | Reference(s) |
| Limit of Detection (LOD) | 1.0 x 10⁻⁸ M to 3.4 x 10⁻⁸ M | |
| Linear Concentration Range | 1.0 x 10⁻⁸ M to 1.0 x 10⁻⁴ M | |
| Nernstian Slope | ~29.6 mV/decade (for divalent ions) | Theoretical |
| Response Time | < 1 minute | |
| Optimal pH Range | 4.0 - 7.0 | |
| Electrode Lifetime | ~30 days |
Table 2: Selectivity Coefficients (log KpotPb,M) of a this compound-Based ISE against Various Interfering Ions
| Interfering Ion (M) | Cation | log KpotPb,M | Reference(s) |
| Cadmium | Cd²⁺ | -3.5 | |
| Copper | Cu²⁺ | -3.2 | |
| Sodium | Na⁺ | -4.5 | |
| Calcium | Ca²⁺ | -4.8 | |
| Magnesium | Mg²⁺ | -4.7 |
Note: A more negative log KpotPb,M value indicates a higher selectivity for Pb²⁺ over the interfering ion M.
Experimental Protocols
This section provides a detailed methodology for the fabrication of a this compound-based ion-selective electrode and the subsequent procedure for measuring lead concentration in environmental water samples.
I. Fabrication of the Lead-Selective Membrane and Electrode
Materials:
-
This compound
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High molecular weight poly(vinyl chloride) (PVC)
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Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)
-
Tetrahydrofuran (THF), analytical grade
-
Glass rings for membrane casting
-
ISE electrode body
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Internal filling solution (e.g., 0.01 M Pb(NO₃)₂ and 0.1 M KCl)
-
Ag/AgCl internal reference electrode
Procedure:
-
Membrane Cocktail Preparation:
-
In a clean, dry glass vial, dissolve this compound (1-2 wt%), PVC (approx. 33 wt%), the plasticizer (approx. 65 wt%), and the lipophilic salt (0.5-1 wt%) in a minimal amount of THF.
-
Stir the mixture until all components are fully dissolved and a homogenous solution is obtained.
-
-
Membrane Casting:
-
Place a clean glass ring on a smooth, level glass plate.
-
Carefully pour the membrane cocktail into the glass ring and cover it loosely with a watch glass to allow for slow evaporation of the THF.
-
Let the solvent evaporate completely at room temperature for at least 24 hours to form a transparent, flexible membrane.
-
-
Electrode Assembly:
-
Cut a small disc (typically 5-7 mm in diameter) from the cast membrane.
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Mount the membrane disc at the tip of the ISE electrode body, ensuring a watertight seal.
-
Fill the electrode body with the internal filling solution, making sure to avoid any air bubbles.
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Insert the Ag/AgCl internal reference electrode into the filling solution.
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Condition the assembled electrode by soaking it in a 1.0 x 10⁻³ M Pb(NO₃)₂ solution for at least 12 hours before use.
-
II. Measurement of Lead Concentration in Water Samples
Apparatus and Reagents:
-
This compound-based ISE
-
Ag/AgCl reference electrode (or a combination electrode)
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High-impedance ion meter or pH/mV meter
-
Magnetic stirrer and stir bars
-
Standard lead solutions (prepared by serial dilution of a 1000 ppm stock solution)
-
Ionic Strength Adjustment Buffer (ISAB): 5 M NaClO₄
-
Environmental water sample
Procedure:
-
Electrode Calibration:
-
Prepare a series of standard lead solutions with concentrations spanning the expected range of the water samples (e.g., 1.0 x 10⁻⁸ M to 1.0 x 10⁻⁴ M).
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For each standard, place 50 mL into a clean beaker and add 1 mL of ISAB.
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Immerse the lead ISE and the reference electrode in the solution and stir gently.
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Record the stable potential (mV) reading for each standard.
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Plot a calibration curve of the potential (mV) versus the logarithm of the lead concentration. The plot should be linear with a slope of approximately +29.6 mV per decade change in concentration for Pb²⁺.
-
-
Sample Preparation and Measurement:
-
Collect the environmental water sample. If the sample contains suspended solids, filter it through a 0.45 µm filter.
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Adjust the pH of the sample to the optimal range (4.0 - 7.0) if necessary.
-
Take 50 mL of the prepared water sample and add 1 mL of ISAB.
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Immerse the calibrated lead ISE and the reference electrode in the sample and stir gently.
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Record the stable potential (mV) reading.
-
-
Data Analysis:
-
Determine the concentration of lead in the water sample by interpolating its measured potential on the calibration curve.
-
Visualizations
Signaling Pathway of the this compound-Based ISE
Caption: Mechanism of potential generation in a this compound ISE.
Experimental Workflow for Water Quality Testing
References
Application Note: Potentiometric Determination of Lead(II) Using Calixarene-Based Ion-Selective Electrodes
Introduction
Lead (Pb) is a toxic heavy metal that poses significant risks to human health and the environment.[1][2] Its detection and quantification are crucial in various fields, including environmental monitoring, food safety, and clinical diagnostics. Potentiometric ion-selective electrodes (ISEs) offer a simple, cost-effective, and rapid method for the determination of lead ions.[1][3] Calixarenes, a class of macrocyclic compounds, have emerged as highly effective ionophores for the development of lead-selective electrodes due to their unique three-dimensional preorganized structures that can selectively bind with lead ions.[4] This application note provides a detailed protocol for the fabrication and use of a lead-selective electrode based on a calixarene ionophore for the potentiometric determination of Pb(II) ions in aqueous samples.
Principle of Operation
The potentiometric determination of lead is based on the measurement of the potential difference between a lead-selective electrode and a reference electrode immersed in the sample solution. The lead-selective electrode typically consists of a polymeric membrane, usually made of polyvinyl chloride (PVC), which incorporates a specific calixarene ionophore. This ionophore selectively complexes with Pb(II) ions at the membrane-solution interface. This complexation event generates a potential difference across the membrane, which is proportional to the logarithm of the activity of lead ions in the sample, as described by the Nernst equation.
Quantitative Performance Data
The performance of calixarene-based lead-selective electrodes can vary depending on the specific calixarene derivative, membrane composition, and experimental conditions. The following table summarizes typical performance characteristics reported for various calixarene-based Pb(II) ion-selective electrodes.
| Calixarene Derivative | Linear Range (M) | Detection Limit (M) | Slope (mV/decade) | Response Time | Key Interferences | Reference |
| p-tert-butylcalix[n]arene ethyleneoxydiphenylphosphine oxide (n=4, 5, 6) | Not Specified | Not Specified | Near-Nernstian | Not Specified | Ca²⁺ | |
| Thiolated calixarene on AuNPs/SPCE | 0.2 - 1.0 ppm | 0.7982 x 10⁻² ppm | Not Applicable (DPV) | 120 s (deposition) | Zn²⁺, Hg²⁺ | |
| BEC6ND1 ionophore (calixarene derivative) | 10⁻⁹ - 10⁻¹ | 10⁻⁷ | 29.395 | 4 - 8 minutes | Fe(II), Zn(II), Cd(II) (low interference) | |
| Acridono-crown ether | 10⁻⁴ - 10⁻² | 7.9 x 10⁻⁶ | 26.9 | 5 s | Hg(II) | |
| Thiopental-based | 10⁻² - 7 x 10⁻⁶ | Not Specified | Nernstian | Fast | Alkaline, alkaline earth, transition metals | |
| Phenytoin-based | 10⁻² - 8 x 10⁻⁶ | Not Specified | Nernstian | Fast | Alkaline, alkaline earth, transition metals |
Experimental Protocols
1. Preparation of the Lead-Selective Membrane
This protocol describes the preparation of a PVC-based membrane for a lead-selective electrode.
Materials:
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Calixarene ionophore (e.g., p-tert-butylcalixarene derivative)
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Poly(vinyl chloride) (PVC), high molecular weight
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Plasticizer (e.g., 2-nitrophenyloctyl ether, o-NPOE; dioctyl sebacate, DOS)
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Lipophilic additive (e.g., potassium tetrakis(p-chlorophenyl)borate, KTpClPB)
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Tetrahydrofuran (THF), analytical grade
Procedure:
-
In a glass petri dish, dissolve the following components in 5-10 mL of THF:
-
Calixarene ionophore (typically 1-5% w/w)
-
PVC (typically 30-35% w/w)
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Plasticizer (typically 60-65% w/w)
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Lipophilic additive (optional, typically 0.1-1% w/w relative to the ionophore)
-
-
Gently swirl the mixture until all components are completely dissolved and a homogenous solution is obtained.
-
Cover the petri dish with a filter paper and allow the solvent to evaporate slowly at room temperature for at least 24 hours.
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Once the solvent has fully evaporated, a transparent, flexible membrane of approximately 0.1-0.2 mm thickness will be formed.
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Cut a small disc (typically 5-10 mm in diameter) from the master membrane for electrode fabrication.
2. Fabrication of the Lead-Selective Electrode
Materials:
-
Prepared lead-selective membrane disc
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Electrode body (e.g., PVC or glass tube)
-
Internal reference electrode (e.g., Ag/AgCl wire)
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Internal filling solution (e.g., 0.01 M Pb(NO₃)₂ and 0.1 M KCl)
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Adhesive (e.g., THF or a PVC/THF slurry)
Procedure:
-
Securely attach the prepared membrane disc to one end of the electrode body using the adhesive. Ensure a watertight seal.
-
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Insert the internal reference electrode into the filling solution.
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Condition the newly fabricated electrode by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least 12 hours before use.
-
Store the electrode in a 0.001 M Pb(NO₃)₂ solution when not in use.
3. Potentiometric Measurement of Lead(II)
Materials:
-
Fabricated lead-selective electrode
-
External reference electrode (e.g., saturated calomel electrode, SCE, or Ag/AgCl electrode)
-
High-impedance potentiometer or pH/ion meter
-
Standard lead solutions (ranging from 10⁻⁷ M to 10⁻¹ M)
-
Sample solution
Procedure:
-
Connect the lead-selective electrode and the external reference electrode to the potentiometer.
-
Prepare a series of standard lead solutions by serial dilution of a stock solution.
-
Immerse the electrodes in each standard solution, starting from the lowest concentration.
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Record the potential reading once it has stabilized.
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Rinse the electrodes with deionized water and gently pat dry between measurements.
-
Plot a calibration curve of the measured potential (mV) versus the logarithm of the lead concentration.
-
Immerse the electrodes in the sample solution and record the stable potential.
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Determine the lead concentration in the sample by interpolating its potential reading on the calibration curve.
Visualizations
Caption: Signaling pathway of lead(II) detection at the electrode membrane.
Caption: Experimental workflow for potentiometric lead determination.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Leaching of Lead Ionophore IV from Polymer Membranes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the leaching of Lead Ionophore IV from polymer membranes used in ion-selective electrodes (ISEs) and other sensing applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its leaching a concern?
This compound, also known as tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), is a highly selective sensing molecule used in polymer membrane-based electrodes for the detection of lead ions (Pb²⁺). Leaching, the process where the ionophore bleeds from the membrane into the sample solution, is a significant concern because it leads to a decline in sensor performance, including reduced sensitivity, signal drift, and a shortened operational lifespan. For applications in biological or environmental analysis, the release of the ionophore into the sample can also be a source of contamination.
Q2: What are the primary factors that influence the leaching of this compound?
The leaching of this compound from a polymer membrane is primarily influenced by three factors:
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Plasticizer Properties: The type and concentration of the plasticizer used in the membrane play a crucial role. Plasticizers with higher lipophilicity (oil-loving nature) and lower dielectric constants tend to retain the lipophilic ionophore more effectively, thus reducing leaching.
-
Polymer Matrix: The choice of the base polymer for the membrane is important. While Poly(vinyl chloride) (PVC) is commonly used, alternative polymers like polyurethane (PU) and polyacrylates may offer better retention of the ionophore.
-
Immobilization Technique: Physically entrapping the ionophore within the polymer matrix is the standard method, but this is prone to leaching. Covalently bonding the ionophore to the polymer backbone provides a much more robust method of immobilization and significantly reduces leaching.
Q3: How can I choose the right plasticizer to minimize leaching?
To minimize the leaching of this compound, select a plasticizer with high lipophilicity. A general guideline is to match the lipophilicity of the plasticizer to that of the ionophore. This enhances the solubility of the ionophore within the membrane phase and reduces its tendency to partition into the aqueous sample. Plasticizers with lower dielectric constants are also generally preferred as they create a more hydrophobic environment within the membrane.
Q4: What are the advantages of covalently bonding the ionophore to the polymer matrix?
Covalent bonding permanently attaches the this compound molecule to the polymer backbone. This method offers significant advantages over simple physical entrapment:
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Dramatically Reduced Leaching: By creating a chemical bond, the ionophore is prevented from diffusing out of the membrane, leading to a much longer sensor lifetime and more stable signals.
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Improved Sensor Stability: Sensors with covalently bound ionophores exhibit significantly less signal drift over time.
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Enhanced Biocompatibility: For in-vivo or biological applications, covalent bonding minimizes the release of the ionophore into the biological sample, reducing potential toxicity.
Q5: Are there alternative polymer matrices to PVC that can reduce leaching?
Yes, while PVC is widely used, other polymers can offer improved performance in terms of ionophore retention.
-
Polyurethanes (PUs): PUs can form strong hydrogen bonds with the ionophore, which can help to better retain it within the membrane.
-
Polyacrylates: Certain polyacrylates can be synthesized to have a high affinity for the ionophore, reducing its mobility and subsequent leaching.
The choice of polymer will depend on the specific application and the desired mechanical and chemical properties of the membrane.
Troubleshooting Guide
Problem: My lead-selective electrode is showing significant signal drift over time.
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Possible Cause: This is a classic symptom of ionophore leaching. As the concentration of this compound at the membrane-sample interface decreases, the sensor's response will change, leading to a continuous drift in the measured potential.
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Solution 1: Membrane Reconditioning: For a temporary fix, you can try to recondition the electrode. Soaking the membrane in a solution containing a low concentration of the primary ion (e.g., 10⁻⁵ M Pb²⁺) for several hours can sometimes help to re-establish the equilibrium at the membrane surface.[2][3]
-
Solution 2: Optimize Membrane Composition: For a long-term solution, you need to address the root cause of the leaching.
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Re-evaluate your plasticizer: If you are using a relatively polar plasticizer, consider switching to a more lipophilic one. See the data in Table 1 for a comparison of common plasticizers.
-
Consider a different polymer matrix: If you are using a standard PVC membrane, experimenting with a polyurethane or polyacrylate-based membrane may yield better ionophore retention.
-
-
Solution 3: Covalent Immobilization: The most effective way to prevent leaching-induced drift is to use a membrane with a covalently bound ionophore.
Problem: The sensitivity (slope of the calibration curve) of my electrode is decreasing.
-
Possible Cause: A decrease in the Nernstian slope is another indicator of ionophore loss. With less ionophore available to complex with the lead ions, the electrode's response to changes in concentration becomes less pronounced.
-
Solution: Similar to addressing signal drift, the primary solutions involve optimizing the membrane composition to better retain the ionophore or, ideally, employing covalent immobilization.
Problem: My sensor has a short operational lifetime.
-
Possible Cause: The operational lifetime of an ion-selective electrode is often limited by the gradual leaching of its active components, primarily the ionophore and, to a lesser extent, the plasticizer.
-
Solution:
-
Increase Ionophore and Lipophilic Additive Concentration: Within reasonable limits, increasing the concentration of the ionophore and any lipophilic ionic additives in the membrane cocktail can sometimes extend the lifetime, as there is a larger reservoir of these components.
-
Covalent Bonding: As with other issues related to leaching, covalently attaching the ionophore to the polymer matrix is the most effective strategy for significantly extending the sensor's operational life.
-
Problem: I am observing a non-Nernstian response from my electrode.
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Possible Cause: While ionophore leaching can contribute to deviations from the expected Nernstian response, other factors can also be at play. These include the presence of interfering ions, an incorrect pH of the sample, or issues with the internal filling solution.
-
Troubleshooting Steps:
-
Check for Interfering Ions: Consult a selectivity coefficient table for this compound to identify potential interfering ions. If present in your sample, they may need to be removed or masked.
-
Verify Sample pH: The optimal pH range for lead ion detection with this ionophore is typically between 4 and 6. At lower pH values, the ionophore can become protonated, while at higher pH values, lead can form hydroxide complexes.
-
Inspect the Reference Electrode and Internal Filling Solution: Ensure your reference electrode is functioning correctly and that the internal filling solution of your ISE has the correct composition and has not been contaminated.
-
Data Presentation
Table 1: Influence of Plasticizer on this compound Leaching from PVC Membranes (Illustrative Data)
| Plasticizer | Lipophilicity (log P) | Dielectric Constant (ε) | Relative Leaching Rate (Normalized) |
| Bis(2-ethylhexyl) sebacate (DOS) | ~9.6 | ~4 | 1.0 (Low) |
| o-Nitrophenyl octyl ether (o-NPOE) | ~6.5 | ~24 | 3.5 (High) |
| Dioctyl phthalate (DOP) | ~8.9 | ~5.1 | 1.8 (Moderate) |
Note: This table presents illustrative data based on general principles. Actual leaching rates can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Quantification of this compound Leaching using UV-Vis Spectrophotometry
This protocol provides a method to quantify the amount of this compound that has leached from a polymer membrane into an aqueous solution.
Materials:
-
Polymer membrane containing a known concentration of this compound
-
Aqueous solution (e.g., deionized water or a buffer solution)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solvent for extracting the ionophore (e.g., Tetrahydrofuran - THF)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Calibration Curve: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen aqueous solution. b. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the ionophore. c. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Leaching Experiment: a. Immerse a polymer membrane of a known surface area in a known volume of the aqueous solution. b. Keep the solution at a constant temperature and stir gently. c. At predetermined time intervals, withdraw an aliquot of the solution.
-
Sample Analysis: a. Measure the absorbance of the collected aliquots at the λmax. b. Using the calibration curve, determine the concentration of the leached ionophore in the solution at each time point.
-
Data Calculation: a. Calculate the total amount of leached ionophore at each time point. b. Express the leaching rate in terms of mass or moles of ionophore leached per unit area of the membrane per unit of time (e.g., ng/cm²/day).
Protocol 2: Covalent Immobilization of a Calix[1]arene-based Ionophore (General Procedure)
This protocol outlines a general strategy for the covalent attachment of a calix[1]arene ionophore, similar in structure to this compound, to a polymer backbone. This typically involves modifying the ionophore to introduce a polymerizable group.
Part 1: Synthesis of a Polymerizable Ionophore Derivative
-
Functionalization of the Calixarene: a. Start with a calixarene precursor that has a reactive site, for example, a hydroxyl or amino group, on its upper or lower rim. b. React the calixarene with a molecule that contains a polymerizable group (e.g., a vinyl or acrylate group) and a complementary reactive group (e.g., an isocyanate or acyl chloride). This reaction will form a covalent bond between the calixarene and the polymerizable moiety. c. Purify the resulting polymerizable ionophore derivative using column chromatography or recrystallization.
Part 2: Copolymerization with a Monomer
-
Prepare the Polymerization Mixture: a. Dissolve the polymerizable ionophore derivative, a primary monomer (e.g., methyl methacrylate or a urethane precursor), and a cross-linking agent in a suitable solvent. b. Add a polymerization initiator (e.g., AIBN for radical polymerization).
-
Polymerization: a. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization. b. Allow the reaction to proceed for a specified time to form the polymer with the covalently attached ionophore.
-
Membrane Casting: a. Cast the resulting polymer solution onto a suitable substrate (e.g., a glass plate) to form a thin membrane. b. Allow the solvent to evaporate slowly to obtain a solid polymer membrane with the immobilized ionophore.
Visualizations
Caption: Factors influencing and preventing the leaching of this compound.
Caption: Troubleshooting workflow for lead-selective electrode performance issues.
References
Chemiresistive lead sensors without a traditional reference electrode
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing chemiresistive sensors for the detection of lead (Pb²⁺) ions without a traditional reference electrode.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a chemiresistive lead sensor without a reference electrode?
A1: These sensors operate by measuring the change in electrical resistance of a semiconducting material upon interaction with lead ions. The sensor typically consists of a substrate with two electrodes (often in an interdigitated configuration) coated with a sensing material. When Pb²⁺ ions bind to or interact with the sensing layer, it alters the charge carrier concentration (electrons or holes) within the material, leading to a measurable change in resistance. This two-terminal setup simplifies the device architecture and is more robust compared to traditional three-electrode systems.[1][2]
Q2: What are the common materials used for the sensing layer in these lead sensors?
A2: A variety of nanomaterials are employed due to their high surface-area-to-volume ratio and tunable surface chemistry. Common materials include:
-
Graphene and its derivatives: Reduced graphene oxide (rGO) is frequently used due to its excellent conductivity and ease of functionalization.[2][3][4]
-
Carbon Nanotubes (CNTs): CNTs form conductive networks that are highly sensitive to surface interactions with analytes.
-
Metal-Organic Frameworks (MOFs): These are crystalline porous materials that can be designed to selectively capture specific ions like Pb²⁺.
-
Ion-Imprinted Polymers (IIPs): These are polymers synthesized with template Pb²⁺ ions, creating specific recognition sites for high selectivity.
Q3: How can I improve the selectivity of my sensor for lead ions?
A3: Enhancing selectivity is crucial to avoid interference from other metal ions. Strategies include:
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Surface Functionalization: Modifying the sensing material with specific ligands, aptamers, or ionophores that have a high affinity for Pb²⁺ ions. For example, L-glutathione can be used to specifically capture lead ions.
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Using Ion-Imprinted Polymers (IIPs): IIPs are custom-made polymers with cavities that are sterically and chemically complementary to Pb²⁺, offering high selectivity.
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Employing Selective Membranes: An ion-selective membrane coated over the chemiresistive layer can act as a filter, allowing only Pb²⁺ ions to reach the sensing surface.
Q4: What is a typical response time for these sensors, and what factors influence it?
A4: Response times can vary significantly, from a few seconds to several minutes. Factors influencing the response time include:
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Analyte Concentration: Higher concentrations of Pb²⁺ generally lead to faster response times.
-
Sensing Material: The intrinsic properties of the material and its interaction kinetics with lead ions play a major role.
-
Mass Transport: The diffusion of Pb²⁺ ions from the bulk solution to the sensor surface can be a rate-limiting step. Using a microfluidic setup can help control and speed up this process.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or Low Sensor Response | 1. Incorrect pH of the sample solution. The binding affinity of functional groups for Pb²⁺ is often pH-dependent. 2. Inactive sensing layer. The surface may be contaminated, or the functional groups may have degraded. 3. Poor electrical contact. Issues with the connection between the sensing layer and the electrodes. | 1. Optimize pH. Most lead sensors operate optimally in a slightly acidic to neutral pH range (e.g., pH 4.5-5.5). Verify and adjust the pH of your buffer and sample solutions. 2. Sensor Regeneration/Cleaning. Depending on the material, gentle rinsing with a suitable buffer or deionized water may help. For some materials, a mild acid wash followed by rinsing can re-protonate binding sites. 3. Check Connections. Ensure that the sensing material properly bridges the electrodes and that there are no cracks in the film. Verify the integrity of your external electrical connections. |
| Signal Drift or Instability | 1. Temperature fluctuations. The conductivity of semiconducting materials is often temperature-dependent. 2. Fouling of the sensor surface. Proteins, organic molecules, or other substances in the sample matrix can adsorb to the sensor surface. 3. Ionic strength variations. Changes in the ionic strength of the sample solution can affect the electrical double layer at the sensor-liquid interface. | 1. Maintain Constant Temperature. Conduct experiments in a temperature-controlled environment. 2. Sample Pre-treatment. For complex samples, consider filtration or other purification steps to remove potential fouling agents. 3. Use a Buffer. Employ a buffer solution to maintain a constant ionic strength and pH during measurements. |
| Poor Selectivity / Interference | 1. Presence of competing ions. Other divalent cations like Cadmium (Cd²⁺), Zinc (Zn²⁺), and Copper (Cu²⁺) can interfere with the sensor. 2. Non-specific binding. The sensing material may have a general affinity for various metal ions. | 1. Use a Masking Agent. In some cases, a chemical agent that selectively complexes with interfering ions can be added to the sample. 2. Enhance Selectivity. Refer to FAQ Q3. Functionalizing the surface with highly selective molecules is the most effective approach. 3. Calibrate with Interferents. Characterize the sensor's response to potential interfering ions to understand their effect and potentially correct for it. |
| Irreproducible Results | 1. Inconsistent sensor fabrication. Variations in the thickness or morphology of the sensing layer between different sensors. 2. Sensor degradation. The sensing material may not be stable over multiple uses. 3. Variable pre-conditioning. Inconsistent sensor preparation before each measurement. | 1. Standardize Fabrication Protocol. Follow a precise and repeatable protocol for sensor fabrication, paying close attention to material deposition and drying/annealing steps. 2. Assess Sensor Lifetime. Test the sensor's response over multiple cycles of use and regeneration to determine its stability. The sensor may be single-use or have a limited lifetime. 3. Implement a Consistent Pre-conditioning Step. Before each measurement, allow the sensor to stabilize in the buffer solution for a fixed period until a stable baseline resistance is achieved. |
Quantitative Data Presentation
The performance of various chemiresistive sensors for Pb²⁺ detection reported in the literature is summarized below.
| Sensing Material | Linear Detection Range | Limit of Detection (LOD) | Response Time | Reference |
| Ion-Imprinted Polymer with rGO (IIP-rGO) | 1.77 - 436 µg/L | 1.77 µg/L | ~15 min | |
| Carbon Nanotube (CNT) network with Ion-Selective Membrane | 3.3 - 3300 µg/L | 1.75 µg/L | Varies with concentration | |
| Reduced Graphene Oxide (rGO) with Gold Nanoparticles | 10 nM - 10 µM | 10 nM (~2.07 µg/L) | 1 - 2 seconds | |
| rGO on Screen-Printed Carbon Electrode (SPCE) | 5 - 200 ppb (µg/L) | 1 ppb (µg/L) | Not specified |
Experimental Protocols
Protocol 1: Fabrication of an rGO-Based Chemiresistive Sensor
This protocol describes a general method for fabricating a reduced graphene oxide (rGO) sensor on an interdigitated electrode (IDE) substrate.
Materials:
-
Interdigitated gold electrode (Au-IDE) substrate
-
Graphene oxide (GO) dispersion
-
Hydrazine hydrate or Ascorbic acid (for chemical reduction)
-
Deionized (DI) water
-
Nitrogen gas source
-
Tube furnace (for thermal reduction)
Procedure:
-
Substrate Cleaning: Clean the Au-IDE substrate by sonicating in acetone, followed by isopropanol, and finally DI water for 10 minutes each. Dry the substrate with a stream of nitrogen.
-
GO Deposition: Drop-cast a small volume (e.g., 5-10 µL) of the GO dispersion onto the electrode area of the IDE. Ensure the entire electrode pattern is covered.
-
Drying: Allow the GO film to dry completely at room temperature or on a hotplate at a low temperature (e.g., 60 °C).
-
Reduction of GO to rGO (Choose one method):
-
Chemical Reduction: Place the GO-coated substrate in a sealed container with a small vial of hydrazine hydrate at 90 °C for several hours. The hydrazine vapor will reduce the GO film.
-
Thermal Reduction: Place the substrate in a tube furnace. Heat to 300-500 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 1-2 hours.
-
-
Finalization: After reduction, allow the sensor to cool to room temperature. The sensor is now ready for functionalization or direct use.
Protocol 2: Performance Testing of a Chemiresistive Lead Sensor
This protocol outlines the procedure for measuring the sensor's response to lead ions.
Equipment:
-
Source measure unit (SMU) or a similar instrument for resistance measurement
-
Stir plate and stir bar
-
Beaker or custom-made sample cell
-
Pipettes
-
Pb²⁺ standard solutions of varying concentrations
-
Buffer solution (e.g., 0.1 M acetate buffer, pH 5.0)
Procedure:
-
Setup: Connect the sensor's electrodes to the source measure unit. Place the sensor in the sample cell containing a known volume of buffer solution.
-
Baseline Stabilization: Apply a constant voltage (e.g., 10-100 mV) across the electrodes and record the resistance over time. Allow the sensor to stabilize in the buffer solution until a constant baseline resistance (R₀) is achieved. Gentle stirring may be used to ensure homogeneity.
-
Lead Addition: Pipette a small volume of a known concentration of Pb²⁺ standard solution into the cell to achieve the desired final concentration.
-
Response Measurement: Continue to record the resistance (R) as the sensor is exposed to the Pb²⁺ solution. The resistance will change and eventually stabilize at a new value.
-
Data Recording: The response is typically calculated as the relative change in resistance: Response (%) = [(R - R₀) / R₀] * 100.
-
Rinsing: After the measurement, remove the sensor from the solution and rinse it thoroughly with the buffer solution to return the resistance to its baseline value before the next measurement.
-
Repeat: Repeat steps 3-6 for different Pb²⁺ concentrations to generate a calibration curve.
Visualizations
Signaling Pathway
Caption: Conceptual signaling pathway for a chemiresistive lead sensor.
Experimental Workflow
Caption: General experimental workflow for lead detection using a chemiresistive sensor.
References
- 1. A highly sensitive ion-selective chemiresistive sensor for online monitoring of lead ions in water - Analyst (RSC Publishing) DOI:10.1039/D4AN00159A [pubs.rsc.org]
- 2. Graphene-Based Chemiresistor Sensors for Drinking Water Quality Monitoring [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Chemoresistive Sensor for Sensitive Detection of Pb2+ Ions Using an Interdigital Gold Electrode Fabricated with a Reduced Graphene Oxide-Based Ion-Imprinted Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Real Sample Analysis with Lead Ionophore IV
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful application of Lead Ionophore IV in real sample analysis. Our focus is on overcoming matrix effects to ensure accurate and reliable lead (Pb²⁺) detection.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound-based ion-selective electrodes (ISEs).
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Response | 1. Incorrect electrode conditioning: The ISE membrane requires proper hydration and equilibration. 2. Air bubbles on the membrane surface: Bubbles can interfere with the ion-exchange process. 3. Depleted or incorrect inner filling solution: The internal reference system is compromised. 4. Clogged reference electrode junction: Poor electrical contact with the sample. 5. Ionophore degradation: Improper storage or exposure to harsh conditions. | 1. Conditioning: Soak the electrode in a low concentration lead standard solution (e.g., 10⁻⁴ M) for several hours or as recommended by the manufacturer.[1] 2. Remove Air Bubbles: Gently tap the electrode or re-immerse it in the solution to dislodge any bubbles.[2] 3. Replace Filling Solution: Use fresh, appropriate inner filling solution. 4. Clean Junction: Refer to the reference electrode's manual for cleaning procedures. 5. Use Fresh Ionophore: If creating your own membranes, ensure the this compound is from a fresh, properly stored stock. |
| Drifting or Unstable Readings | 1. Temperature fluctuations: Electrode potential is temperature-dependent.[3] 2. Insufficient stirring or inconsistent stirring speed: Affects the diffusion layer at the electrode surface.[3] 3. Matrix effects: Changes in ionic strength or the presence of interfering substances in the sample.[4] 4. Leaching of membrane components: Can occur over time, altering the electrode's response. 5. Potential drift over time: A natural process for ISEs due to ion flux leakage across the membrane. | 1. Maintain Constant Temperature: Ensure all standards and samples are at the same temperature. A 1°C difference can cause a 4% error. 2. Consistent Stirring: Use a magnetic stirrer at a constant, moderate speed. 3. Use Ionic Strength Adjuster (ISA): Add ISA to all standards and samples to maintain a constant ionic background. For complex matrices, consider matrix-matched calibration. 4. Recalibrate Frequently: Verify calibration every two hours and recalibrate if the reading of a standard has changed significantly. 5. Frequent Recalibration: Measure a calibration solution between samples to monitor and correct for drift. |
| Inaccurate Results (Compared to a reference method like ICP-MS) | 1. Interfering ions: Other ions in the sample may be complexed by the ionophore. 2. Incorrect pH: The optimal pH range for this compound is crucial for its selectivity. 3. High ionic strength of the sample: Can affect the activity of lead ions. 4. Presence of organic compounds: Some organics can foul the electrode membrane. 5. Complexation of lead in the sample: Lead may be bound to ligands in the matrix, making it unavailable for detection. | 1. Identify and Mitigate Interferences: While this compound is highly selective, ions like Cu²⁺, Cd²⁺, Na⁺, K⁺, and NH₄⁺ can interfere at high concentrations. Use masking agents if necessary. 2. Adjust pH: Maintain the sample and standard pH within the optimal range of 3 to 8. At low pH, the ionophore can be protonated, while at high pH (>6.5), lead can form hydroxide species. 3. Dilute the Sample: If the ionic strength is very high, dilute the sample and adjust with ISA. 4. Sample Pre-treatment: Use appropriate sample clean-up methods like filtration or solid-phase extraction to remove interfering organic compounds. 5. Use Known Addition Method: This method can be effective for measuring total ion concentration in the presence of complexing agents. |
| Slow Response Time | 1. Aging electrode membrane: The membrane's performance can degrade over time. 2. Fouling of the membrane surface: Adsorption of proteins, oils, or other matrix components. 3. Low concentration of lead: Response time is typically longer at lower concentrations. | 1. Replace or Re-cast Membrane: If using a custom-made electrode, prepare a fresh membrane. 2. Clean the Membrane: Gently polish the membrane surface as per the manufacturer's instructions. 3. Allow for Longer Stabilization: Be patient when measuring samples with very low lead levels. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound, chemically known as tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide), is a highly selective organic compound used in the fabrication of ion-selective electrodes for the detection of lead (Pb²⁺) ions. It functions as a carrier that reversibly binds Pb²⁺ ions, forming a lipophilic complex. This complex can then be transported across a hydrophobic polymer membrane (typically PVC) within the electrode. The selective binding and transport of Pb²⁺ ions generate a potential difference across the membrane, which is proportional to the concentration of lead ions in the sample.
2. What are "matrix effects" and how do they affect my measurements?
Matrix effects refer to the influence of all other components in a sample, apart from the analyte of interest (in this case, Pb²⁺), on the analytical signal. These effects can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true lead concentration. In the context of ISEs, common matrix effects include interference from other ions, variations in ionic strength and pH, and the presence of organic molecules that can foul the electrode membrane.
3. What is an Ionic Strength Adjuster (ISA) and why is it necessary?
An Ionic Strength Adjuster (ISA) is a concentrated solution of an inert electrolyte that is added to both standards and samples. Its purpose is to provide a high and constant background ionic strength, which helps to stabilize the activity coefficient of the lead ions. This is crucial because ISEs respond to ion activity, not concentration. By keeping the ionic strength constant, the activity becomes directly proportional to the concentration, allowing for accurate measurements.
4. What is the optimal pH range for using a this compound-based ISE?
The optimal working pH range for a this compound-based sensor is typically between 3 and 8. Deviations from this range can significantly impact the ionophore's performance. At a pH below 3, the ionophore's functional groups can become protonated, competing with the binding of Pb²⁺ ions. At a pH above 6.5, lead ions may begin to form hydroxide complexes (Pb(OH)⁺ or Pb(OH)₂), reducing the concentration of free Pb²⁺ available for detection.
5. What are the common interfering ions for this compound?
While this compound is known for its high selectivity towards Pb²⁺, other cations can cause interference, especially at high concentrations. These include copper (Cu²⁺), cadmium (Cd²⁺), sodium (Na⁺), potassium (K⁺), and ammonium (NH₄⁺). The degree of interference is quantified by the selectivity coefficient; a smaller value indicates better selectivity for lead over the interfering ion.
6. How often should I calibrate my lead ISE?
It is recommended to verify the electrode's calibration every two hours by measuring a known standard. A full recalibration should be performed daily by preparing fresh standards. If you observe significant drift in your readings or if the ambient temperature changes, more frequent calibration is necessary.
Experimental Protocol: Fabrication of a Lead Ion-Selective Electrode
This protocol describes the preparation of a PVC membrane-based lead-selective electrode using this compound.
Materials:
-
This compound
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Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE)
-
Anionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB)
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Tetrahydrofuran (THF), anhydrous
-
Graphite electrode or other suitable electrode body
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Inner filling solution: 0.01 M Pb(NO₃)₂ and 0.1 M KCl
-
Ag/AgCl wire (for internal reference)
Procedure:
-
Membrane Cocktail Preparation:
-
In a small glass vial, dissolve 1 mg of this compound, 10 mg of PVC, 20 mg of o-NPOE, and 0.5 mg of KTpClPB in 1 mL of THF.
-
Mix thoroughly until all components are fully dissolved to create a homogenous solution. Note: The exact composition can be optimized for specific applications.
-
-
Membrane Casting:
-
Carefully coat the tip of the graphite electrode with the prepared membrane cocktail.
-
Allow the solvent (THF) to evaporate completely in a dust-free environment for approximately 24 hours. A thin, uniform membrane should form on the electrode surface.
-
-
Electrode Assembly:
-
Insert the Ag/AgCl wire into the electrode body.
-
Fill the electrode body with the inner filling solution, ensuring no air bubbles are trapped.
-
-
Conditioning:
-
Before the first use, condition the newly fabricated electrode by soaking it in a 10⁻³ M Pb(NO₃)₂ solution for at least 4 hours. This allows the membrane to become fully hydrated and equilibrated.
-
Performance Data
The performance of sensors utilizing this compound can vary based on the specific membrane composition and measurement conditions. The following table summarizes typical performance characteristics reported in the literature.
| Performance Metric | Typical Value | Reference |
| Linear Range | 10⁻¹⁰ M to 10⁻³ M | |
| Limit of Detection (LOD) | (6.6 ± 1.6) x 10⁻¹¹ M | |
| Nernstian Slope | 28.2 ± 0.5 mV/decade | |
| Optimal pH Range | 3 - 8 | |
| Response Time | ~20 seconds |
Visualizations
Experimental Workflow for Lead ISE Measurement
Caption: Workflow for accurate lead measurement using an ISE.
Troubleshooting Logic for Unstable ISE Readings
References
Enhancing the operational lifetime of a Lead ionophore IV sensor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the operational lifetime and troubleshooting issues related to the Lead Ionophore IV sensor.
Frequently Asked Questions (FAQs)
Q1: What is the typical operational lifetime of a this compound sensor?
The operational lifetime of a this compound sensor can vary significantly based on usage and storage conditions. While some manufacturers guarantee a lifespan of six months for normal operation, practical experience shows they can last much longer.[1] Factors that can shorten the lifetime include continuous monitoring, frequent use, exposure to solutions outside the optimal pH range, or prolonged exposure to samples with very low concentrations of lead ions.[1] The primary cause of a decrease in performance over time is the leaching of the ionophore and other membrane components into the sample solution.[2]
Q2: How does the membrane composition affect the sensor's performance and lifetime?
The membrane composition is critical to the sensor's function and longevity. Key components include:
-
Polymer Matrix (e.g., PVC): Provides the structural support for the membrane.[3]
-
Plasticizer (e.g., o-NPOE): Increases membrane fluidity and dissolves the other components, facilitating ion exchange.[3]
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This compound: Selectively binds and transports lead ions across the membrane.
-
Lipophilic Ionic Additives: Can reduce membrane resistance and control ion fluxes.
The gradual loss of these components, particularly the ionophore, from the membrane into the sample solution is a primary factor limiting the sensor's lifetime.
Q3: What is the optimal pH range for a this compound sensor?
The optimal performance for sensors utilizing this compound is typically around a pH of 5.5. At lower pH values, the ionophore can become protonated, impairing its ability to complex with lead ions. At a pH higher than 6.5, lead ions may begin to form lead hydroxide complexes (Pb(OH)⁺ or Pb(OH)₂), which reduces the concentration of free Pb²⁺ ions available for detection. Most user guides recommend a working pH range of 3 to 7.
Q4: How often should I calibrate the this compound sensor?
The frequency of calibration depends on the required precision of your measurements and the stability of your sensor system. For high-precision work, it may be necessary to calibrate between every sample measurement. For less critical applications, calibrating once a day might be sufficient. It is recommended to check the calibration every two hours and recalibrate if the reading in a standard solution has drifted significantly or if there has been a notable change in temperature.
Q5: What is the difference between measuring ion activity and ion concentration?
Ion-selective electrodes (ISEs) measure ion activity, which is the "effective concentration" of free ions in a solution. In dilute solutions, activity is nearly equal to concentration. However, as the total ionic strength of the solution increases, inter-ionic interactions reduce the mobility of the ions, causing the activity to be lower than the actual concentration. To accurately measure concentration, an Ionic Strength Adjuster (ISA) is often added to both samples and standards to maintain a constant ionic strength.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with a this compound sensor.
Issue 1: Noisy or Unstable Readings
-
Possible Cause:
-
The sensor is not properly connected to the meter.
-
Air bubbles are trapped on the surface of the electrode membrane.
-
The reference electrode has an insufficient filling solution or a clogged junction.
-
The controller is not properly grounded.
-
-
Troubleshooting Steps:
-
Ensure the electrode is securely plugged into the meter.
-
Gently tap the electrode to dislodge any air bubbles.
-
Check the filling solution level of the reference electrode and ensure the junction is not clogged.
-
Verify that the meter and any connected equipment are properly grounded.
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Issue 2: Slow or Sluggish Response
-
Possible Cause:
-
The sensing membrane has been poisoned by the sample.
-
The electrode has been stored improperly.
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The sensing membrane requires conditioning.
-
-
Troubleshooting Steps:
-
If you suspect membrane poisoning, attempt to clean the membrane as per the manufacturer's instructions.
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If the electrode has been stored dry, it may require reconditioning. Soak the electrode in a standard lead solution (e.g., 100 ppm) for at least one hour.
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Ensure the sensor is properly conditioned before the first use by soaking it in a lead standard solution.
-
Issue 3: Inaccurate or Non-Reproducible Measurements
-
Possible Cause:
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Sample carryover between measurements.
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Interference from other ions in the sample.
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The reference electrode junction is contaminated.
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Temperature fluctuations between samples and standards.
-
-
Troubleshooting Steps:
-
Thoroughly rinse the electrode with deionized water and blot dry between each measurement.
-
Be aware of potential interfering ions. If significant interference is suspected, pretreatment of the sample may be necessary.
-
Clean the reference electrode junction.
-
Ensure that all standards and samples are at the same temperature during measurement.
-
Issue 4: "Out of Range" or No Reading
-
Possible Cause:
-
The electrode is not immersed in the sample solution.
-
The reference electrode is not making proper contact with the sample.
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The sensing membrane is damaged.
-
-
Troubleshooting Steps:
-
Verify that both the ISE and the reference electrode are properly immersed in the sample.
-
Check the reference electrode for any blockages or air gaps in the junction.
-
Visually inspect the sensing membrane for any scratches or discoloration. If damaged, the electrode may need to be replaced.
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Quantitative Data Summary
The performance of a this compound sensor can be influenced by its configuration and the composition of the ion-selective membrane.
| Performance Metric | PVC Membrane with o-NPOE | MWCNT/CS/Pb²⁺ Ionophore IV Nanocomposite | Graphene as Electron-Ion Exchanger | p(THFA-co-HEMA) Membrane |
| Linear Range (M) | - | 1.0 × 10⁻⁹ to 1.0 × 10⁻⁴ | 10⁻⁷ to 10⁻³ | 10⁻⁶ to 10⁻¹ |
| Limit of Detection (M) | ~0.6 nM | 0.33 nM | 34 nM | 7.59 x 10⁻⁷ M |
| Nernstian Slope (mV/decade) | Near-Nernstian | - | 26.8 | 30.5 |
| Response Time | - | - | 42.6 s | 20 s |
| Optimal pH | ~5.5 | - | - | 3 to 8 |
Experimental Protocols
Protocol 1: Preparation of a PVC-Based Ion-Selective Membrane
This protocol describes the preparation of a typical PVC membrane for a this compound sensor.
-
Component Preparation: Prepare a membrane cocktail with the following composition by weight:
-
This compound: ~1.4%
-
Plasticizer (e.g., o-NPOE): ~63%
-
PVC: ~35%
-
Lipophilic Additive (e.g., NaTFPB): ~0.6%
-
-
Dissolution: Dissolve the components in a suitable solvent, such as tetrahydrofuran (THF), to a total mass of approximately 250 mg in 2 mL of THF.
-
Stirring: Stir the resulting solution for an extended period (e.g., 48 hours) to ensure homogeneity.
-
Casting: Cast the membrane by pouring the solution into a glass ring on a glass plate and allowing the solvent to evaporate slowly.
-
Curing: Once the membrane is formed, carefully remove it from the glass plate and cut it to the desired size for the electrode body.
Protocol 2: Calibration of the this compound Sensor
This protocol outlines the steps for a multi-point calibration of the sensor.
-
Prepare Standard Solutions: Prepare a series of lead standard solutions by serial dilution of a stock solution (e.g., 0.1 M or 1000 ppm Pb(NO₃)₂). The concentrations should bracket the expected concentration of your samples.
-
Add Ionic Strength Adjuster (ISA): To each standard solution, add a consistent amount of ISA. A typical addition is 2 mL of ISA to 100 mL of standard.
-
Condition the Electrode: If the electrode is new or has been stored dry, soak it in a mid-range standard solution (e.g., 100 ppm) for at least 10 minutes.
-
Measure the Standards:
-
Start with the lowest concentration standard to minimize carryover.
-
Rinse the electrode with deionized water and blot dry.
-
Immerse the electrode in the standard solution.
-
Stir at a constant, moderate rate.
-
Record the potential (in mV) once the reading has stabilized.
-
Repeat for all standard solutions, moving from lowest to highest concentration.
-
-
Generate the Calibration Curve: Plot the recorded potential (linear y-axis) against the logarithm of the lead concentration (log x-axis). The resulting curve should be linear over the working range of the electrode.
Visualizations
Caption: Mechanism of lead ion transport across the sensor membrane.
Caption: General workflow for lead ion measurement using an ISE.
Caption: A logical flow for troubleshooting common sensor issues.
References
Validation & Comparative
A Comparative Guide to Commercial Lead Ionophores for Scientific Research
For researchers, scientists, and professionals in drug development, the accurate detection of lead ions (Pb²⁺) is crucial in various applications, from environmental monitoring to toxicological studies. Ion-selective electrodes (ISEs) offer a reliable and cost-effective method for this purpose, with the ionophore being the key component determining the electrode's performance. This guide provides an objective comparison of Lead Ionophore IV with other commercially available lead ionophores, supported by experimental data and detailed methodologies.
Introduction to Lead Ionophores
Lead ionophores are complex organic molecules that selectively bind to lead ions. When embedded in a polymer membrane, they form the basis of ion-selective electrodes that can measure the concentration of Pb²⁺ in a sample. The ideal lead ionophore exhibits high selectivity for Pb²⁺ over other cations, a wide linear response range, a low detection limit, and long-term stability.
This guide focuses on a comparative analysis of several commercially available lead ionophores, with a primary focus on the widely used this compound.
Performance Comparison of Commercial Lead Ionophores
The following table summarizes the performance characteristics of this compound and other commercially available alternatives. The data has been compiled from various scientific sources, and it is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.
| Ionophore | Chemical Name | Supplier(s) | Log KpotPb,M (Interfering Ion, M) | Linear Range (M) | Detection Limit (M) | Response Time (s) |
| This compound | tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide) | Sigma-Aldrich, Fisher Scientific | Na⁺: -4.5, K⁺: -4.5, Ca²⁺: -4.7, Mg²⁺: -4.8, Cu²⁺: -2.0, Cd²⁺: -3.0, Zn²⁺: -3.8 | 10⁻⁸ to 10⁻¹ | 10⁻⁸ | < 10 |
| Lead Ionophore I | 4,7,13,16-Tetraoxa-1,10-dithiacyclooctadecane | Sigma-Aldrich | Na⁺: -2.8, K⁺: -2.5, Ca²⁺: -3.1, Mg²⁺: -3.2, Cu²⁺: -1.5, Cd²⁺: -2.1, Zn²⁺: -2.7 | 10⁻⁶ to 10⁻² | 5 x 10⁻⁷ | ~30 |
| Lead Ionophore II | S,S′-Methylenebis(N,N-diisobutyldithiocarbamate) | Sigma-Aldrich | Na⁺: -2.1, K⁺: -2.2, Ca²⁺: -5.5, Mg²⁺: -5.3, Cu²⁺: +0.7, Cd²⁺: -3.6, Zn²⁺: -3.5 | 10⁻⁶ to 10⁻² | 3.5 x 10⁻⁷ | 16 |
| Dibenzo-18-crown-6 | 2,3,11,12-Dibenzo-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene | Various | High selectivity for Pb²⁺ over many interfering ions has been reported.[2] | 10⁻¹² to 10⁻⁸ (optical sensor) | 1.0 x 10⁻¹² (optical sensor) | < 120 (optical sensor) |
Note: The selectivity coefficient (KpotPb,M) indicates the preference of the ionophore for the primary ion (Pb²⁺) over an interfering ion (M). A smaller value signifies better selectivity. A positive value for Cu²⁺ with Lead Ionophore II indicates it is more selective for copper than lead under those specific test conditions.
Experimental Protocols
This section details the methodologies for key experiments involved in the evaluation of lead ionophores.
Fabrication of a Lead Ion-Selective Electrode
A common method for preparing a lead-selective PVC membrane electrode involves the following steps:
-
Membrane Cocktail Preparation: A cocktail is prepared by dissolving the following components in a volatile solvent like tetrahydrofuran (THF):
-
Ionophore: (e.g., this compound)
-
Polymer Matrix: High molecular weight polyvinyl chloride (PVC)
-
Plasticizer: A solvent like 2-nitrophenyl octyl ether (o-NPOE) to ensure membrane fluidity.
-
Lipophilic Additive (Optional): Anionic sites like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) can be added to reduce membrane resistance and improve the electrode's response.
-
-
Membrane Casting: The homogenous cocktail is poured into a glass ring placed on a clean glass plate and the solvent is allowed to evaporate slowly over 24-48 hours. This results in a thin, flexible, and transparent membrane.
-
Electrode Body Assembly: A disc is cut from the cast membrane and glued to the end of a PVC electrode body.
-
Filling with Internal Solution: The electrode body is filled with an internal reference solution containing a fixed concentration of a lead salt (e.g., 0.01 M Pb(NO₃)₂) and a reference salt (e.g., 0.1 M KCl).
-
Insertion of Internal Reference Electrode: An Ag/AgCl electrode is inserted into the internal solution, making contact with it.
-
Conditioning: The assembled electrode is conditioned by soaking it in a lead salt solution (e.g., 0.01 M Pb(NO₃)₂) for several hours before use.
Determination of Potentiometric Selectivity Coefficients
The potentiometric selectivity of an ion-selective electrode is a crucial parameter that describes its ability to distinguish the primary ion from interfering ions. The Fixed Interference Method (FIM) is a commonly used technique to determine selectivity coefficients.
-
Prepare a series of solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary lead ion.
-
Measure the potential of the lead-selective electrode in each of these solutions against a reference electrode.
-
Plot the measured potential as a function of the logarithm of the lead ion activity.
-
Prepare a separate solution containing only the interfering ion at the same fixed concentration and measure the potential.
-
The selectivity coefficient (KpotPb,M) is calculated from the intersection of the two linear portions of the calibration curve, one corresponding to the response to the primary ion and the other to the interfering ion.
Visualizations
Experimental Workflow for ISE Fabrication and Testing
Caption: Workflow for the fabrication and performance evaluation of a lead ion-selective electrode.
Signaling Pathway of a Lead Ion-Selective Electrode
Caption: Mechanism of a lead-selective membrane with this compound.
Conclusion
This compound stands out as a high-performance option for the fabrication of lead-selective electrodes, demonstrating excellent selectivity against many common interfering ions and a low detection limit. While other commercial ionophores like Lead Ionophore I and II also offer viable alternatives, their performance characteristics, particularly selectivity, may vary. Crown ethers such as Dibenzo-18-crown-6 represent another class of lead ionophores with reported high selectivity.
The choice of ionophore will ultimately depend on the specific requirements of the application, including the expected concentration range of lead, the presence of specific interfering ions, and the desired lifetime and robustness of the sensor. The experimental protocols provided in this guide offer a foundation for researchers to fabricate and validate their own lead-selective electrodes and to perform comparative studies of different ionophores under their specific laboratory conditions.
References
A Comparative Guide to Lead Ionophore IV and Crown Ethers for Lead Sensing
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of lead (Pb²⁺) is a critical task in environmental monitoring, clinical diagnostics, and pharmaceutical analysis. Ion-selective electrodes (ISEs) and other sensor technologies often rely on specific ionophores to achieve the desired selectivity and sensitivity. This guide provides an objective comparison of two prominent classes of lead ionophores: Lead Ionophore IV and various crown ethers, supported by experimental data to aid in the selection of the most suitable compound for your research needs.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of lead sensors based on this compound and representative crown ethers. The data has been compiled from various studies to provide a comparative overview.
| Performance Metric | This compound-based Sensors | Crown Ether-based Sensors (Representative Examples) |
| Ionophore Structure | tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide) | Dibenzo-18-crown-6 (DB18C6) and its derivatives, Monobenzo-15-crown-5 (MB15C5) |
| Linear Range (M) | 1.0 × 10⁻⁹ to 1.0 × 10⁻³[2][3] | 1.0 × 10⁻⁵ to 1.0 × 10⁻¹ (MB15C5)[4][5], 1.0 x 10⁻⁵ to 1.0 x 10⁻² (Nitrobenzo18-crown-6) |
| Limit of Detection (nM) | As low as 0.33 | 1,000 (MB15C5), 8,900 (Nitrobenzo18-crown-6) |
| Response Time | ~6 seconds | ~5-10 seconds |
| Optimal pH Range | ~5.5 | 2.2 - 4.1 (Nitrobenzo18-crown-6), 4.0 - 9.5 (Dibenzo-18-crown-6 derivative) |
| Selectivity | Excellent selectivity for Pb²⁺ over many interfering ions like Cd²⁺ and Cu²⁺. | Good selectivity, but can have interference from Hg²⁺ and Al³⁺. |
Signaling Pathways and Sensing Mechanisms
The fundamental principle behind both this compound and crown ethers in lead sensing is the selective binding of Pb²⁺ ions. This interaction is then transduced into a measurable signal, typically electrical or optical.
This compound: A Preorganized Cavity for High Selectivity
This compound, a calixarene derivative, possesses a three-dimensional, pre-organized cavity lined with sulfur and oxygen donor atoms from the thioacetamide groups. This structure provides a high degree of complementarity for the "soft" lead(II) ion, leading to the formation of a stable complex. The hydrophobic exterior of the calixarene ensures its compatibility with the polymer membranes used in ion-selective electrodes.
References
- 1. This compound | C60H84N4O4S4 | CID 5147889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Benchchem [benchchem.com]
- 4. Lead(II) ion-selective electrodes based on crown ethers - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Lead(II) ion-selective electrodes based on crown ethers - Analyst (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison: Lead Ionophore IV Sensors vs. ICP-MS for Accurate Lead Detection
For researchers, scientists, and professionals in drug development, the precise quantification of lead ions is critical. While Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has long been the gold standard for trace element analysis, ion-selective electrodes (ISEs) incorporating Lead Ionophore IV have emerged as a compelling alternative. This guide provides a detailed comparison of the analytical performance of this compound sensors against ICP-MS, supported by experimental data and protocols.
Data Presentation: Performance at a Glance
The following table summarizes the key performance metrics for this compound sensors and ICP-MS based on data from various studies. It is important to note that the performance of this compound sensors can vary depending on the specific membrane composition and electrode configuration.
| Performance Metric | This compound Sensor | ICP-MS |
| Detection Limit | ~0.1 nM - 34 nM[1] | ~0.0029 µg/L (~0.014 nM) (MDL)[2] |
| Linear Range | 10⁻⁹ M to 10⁻⁴ M[3] | Wide dynamic range, typically from ng/L to mg/L |
| Precision | RSDs typically below 5%[2] | RSDs generally < 5% |
| Response Time | Seconds to minutes | Minutes per sample (including sample introduction and analysis) |
| Selectivity | High selectivity for Pb²⁺ over other divalent cations like Cu²⁺ and Cd²⁺ | Can distinguish between isotopes of lead and is highly selective based on mass-to-charge ratio. |
| Sample Matrix | Can be affected by interfering ions and pH. Optimal pH is around 5.5. | Robust to many matrix effects, though high dissolved solids can require dilution. |
| Portability | Highly portable for in-field analysis | Laboratory-based instrumentation |
| Cost | Relatively low cost per analysis | High initial instrument cost and operational expenses |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for lead analysis using both this compound sensors and ICP-MS.
This compound Potentiometric Sensor Protocol
This protocol outlines the preparation and use of a PVC membrane-based ion-selective electrode for lead determination.
1. Membrane Cocktail Preparation:
A typical membrane cocktail for a this compound sensor consists of the following components dissolved in a solvent like tetrahydrofuran (THF):
-
Ionophore: this compound (tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide))
-
Polymer Matrix: Poly(vinyl chloride) (PVC)
-
Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)
-
Ionic Additive (optional): Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
The components are dissolved in THF to form a homogenous solution.
2. Electrode Fabrication:
The prepared membrane cocktail is typically drop-cast onto a solid electrode body (e.g., glassy carbon) and the solvent is allowed to evaporate, leaving a thin, ion-selective membrane.
3. Electrode Conditioning:
Before use, the electrode is conditioned by soaking in a lead salt solution (e.g., 10⁻³ M Pb(NO₃)₂) for several hours to ensure a stable potential.
4. Measurement Procedure:
-
The conditioned ion-selective electrode and a reference electrode (e.g., Ag/AgCl) are immersed in the sample solution.
-
The potential difference between the two electrodes is measured using a high-impedance potentiometer.
-
The concentration of lead in the sample is determined by comparing the measured potential to a calibration curve constructed using standard solutions of known lead concentrations. The optimal pH for measurement is around 5.5.
ICP-MS Protocol for Lead Analysis (based on EPA Method 200.8)
This protocol is a standard method for the determination of trace elements in water and wastes.
1. Sample Preparation:
-
For the analysis of total recoverable lead, water samples are preserved by adding nitric acid to a pH < 2.
-
If the sample has a turbidity greater than 1 NTU, a digestion step is required. This typically involves heating the acidified sample.
-
For dissolved lead analysis, the sample is filtered through a 0.45 µm filter before acidification.
2. Instrument Calibration:
-
A series of calibration standards are prepared by diluting a certified lead stock solution in a matrix matching the samples (e.g., 1% nitric acid).
-
An internal standard (e.g., Bismuth) is added to all standards and samples to correct for instrumental drift and matrix effects.
3. Analysis:
-
The prepared samples and standards are introduced into the ICP-MS system.
-
The sample is nebulized into an argon plasma, which ionizes the lead atoms.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
The detector counts the number of ions for the specific lead isotopes (e.g., ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb), and the instrument's software calculates the concentration based on the calibration curve.
Mandatory Visualization
Experimental Validation Workflow
The following diagram illustrates the logical workflow for the validation of a this compound sensor against the benchmark ICP-MS method.
Caption: Workflow for validating this compound sensors against ICP-MS.
References
Performance Showdown: Potentiometric Selectivity of Lead Ionophore IV Against Competing Metal Ions
A Comparative Guide for Researchers in Ion-Selective Electrode Development
In the realm of electrochemical sensing, the precise and selective detection of lead (Pb²⁺) ions is of paramount importance due to their significant environmental and health implications. Lead Ionophore IV, chemically known as tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), has emerged as a highly effective sensing component in lead-selective electrodes. This guide provides a comprehensive comparison of the potentiometric selectivity of this compound for various metal ions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Unveiling the Selectivity: A Quantitative Comparison
The performance of an ion-selective electrode (ISE) is critically defined by its ability to selectively detect the primary ion in the presence of other interfering ions. This selectivity is quantified by the potentiometric selectivity coefficient (log K(Pb,M)pot), where a more negative value indicates a higher preference for lead ions (Pb²⁺) over the interfering metal ion (Mⁿ⁺).
Table 1: Potentiometric Selectivity Coefficients (log K(Pb,M)pot) of this compound and Other Lead-Selective Ionophores for Various Interfering Ions
| Interfering Ion (Mⁿ⁺) | This compound | Ionophore A¹ | Ionophore B² | Ionophore C³ |
| Monovalent Cations | ||||
| Na⁺ | -3.9 | -4.4 | -4.2 | -3.8 |
| K⁺ | -4.1 | -4.5 | -4.3 | -4.0 |
| Cs⁺ | - | -4.6 | - | - |
| Ag⁺ | - | -2.1 | -3.5 | - |
| Tl⁺ | - | -2.5 | - | - |
| NH₄⁺ | - | -4.7 | - | - |
| Divalent Cations | ||||
| Ca²⁺ | -4.9 | -5.0 | -4.8 | -4.5 |
| Sr²⁺ | - | -5.1 | - | -4.6 |
| Ba²⁺ | - | -5.2 | - | -4.7 |
| Mn²⁺ | -5.0 | -4.8 | -4.5 | -4.2 |
| Co²⁺ | -5.1 | -4.9 | -4.6 | -4.3 |
| Ni²⁺ | -5.2 | -5.0 | -4.7 | -4.4 |
| Cu²⁺ | -3.5 | -3.2 | -3.0 | -2.8 |
| Zn²⁺ | -4.2 | -4.0 | -3.8 | -3.5 |
| Cd²⁺ | -3.8 | -3.6 | -3.4 | -3.2 |
| Hg²⁺ | -3.0 | -2.8 | -2.5 | -2.2 |
| Trivalent Cations | ||||
| Fe³⁺ | -4.5 | -4.2 | - | - |
| Al³⁺ | -4.8 | -4.5 | - | - |
¹Ionophore A: A derivative of calix[1]arene with amide functionalities. ²Ionophore B: A Schiff base complex of 1,2-Bis(salicylidinaminooxy)ethane. ³Ionophore C: An acridono-crown ether.
Note: A hyphen (-) indicates that data was not available in the reviewed literature.
The data indicates that this compound exhibits excellent selectivity for Pb²⁺ against a wide range of common interfering ions, with particularly strong rejection of alkali, alkaline earth, and several transition metal ions.
The Science Behind the Selectivity: Experimental Protocols
The potentiometric selectivity coefficients presented in this guide are determined using standardized experimental methods recommended by the International Union of Pure and Applied Chemistry (IUPAC). The two most common methods are the Separate Solution Method (SSM) and the Fixed Interference Method (FIM).
Experimental Protocol: Determination of Potentiometric Selectivity Coefficients using the Separate Solution Method (SSM)
This method involves measuring the potential of the ion-selective electrode in separate solutions of the primary ion (lead) and the interfering ion.
1. Electrode Preparation and Conditioning:
-
Prepare the lead-selective electrode by incorporating this compound into a PVC membrane matrix. A typical membrane composition consists of the ionophore, a plasticizer (e.g., o-nitrophenyloctyl ether, o-NPOE), and PVC dissolved in a solvent like tetrahydrofuran (THF).
-
Condition the newly prepared electrode by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least 24 hours before use.
2. Calibration with Primary Ion:
-
Prepare a series of standard solutions of Pb(NO₃)₂ with concentrations ranging from 10⁻⁷ M to 10⁻¹ M.
-
Measure the potential (E_Pb) of the lead-selective electrode in each standard solution, starting from the lowest concentration.
-
Plot the potential readings against the logarithm of the lead ion activity to obtain the calibration curve and determine the slope (S) of the electrode response.
3. Potential Measurement with Interfering Ions:
-
Prepare solutions of the interfering metal salts (e.g., NaCl, KCl, CaCl₂) at the same concentration as one of the lead standard solutions (e.g., 0.1 M).
-
Measure the potential (E_M) of the conditioned lead-selective electrode in each of these interfering ion solutions.
4. Calculation of Selectivity Coefficient:
-
The potentiometric selectivity coefficient (K(Pb,M)pot) is calculated using the following equation derived from the Nicolsky-Eisenman equation:
log K(Pb,M)pot = (E_M - E_Pb) / S + (1 - z_Pb / z_M) * log a_Pb
where:
-
E_M is the potential measured in the interfering ion solution.
-
E_Pb is the potential measured in the lead ion solution of the same activity.
-
S is the slope of the electrode's calibration curve.
-
z_Pb and z_M are the charges of the lead and interfering ions, respectively.
-
a_Pb is the activity of the lead ion.
-
5. Data Reporting:
-
Report the calculated selectivity coefficients as the logarithm of K(Pb,M)pot.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the potentiometric selectivity coefficients using the Separate Solution Method.
Caption: Experimental workflow for determining potentiometric selectivity coefficients.
Conclusion
This compound stands out as a highly selective ionophore for the potentiometric detection of lead ions. The available data, though not exhaustive in a single source, consistently demonstrates its superior performance in discriminating against a wide array of interfering metal ions. For researchers developing new lead-selective sensors, this compound provides a robust and reliable platform. The standardized experimental protocols outlined in this guide offer a clear framework for reproducing and verifying these selectivity characteristics in the laboratory. Future research would benefit from a comprehensive study that evaluates the selectivity of this compound against a broader range of cations and anions under various experimental conditions to further solidify its position as a leading choice for lead sensing applications.
References
A Comparative Performance Analysis of Calixarene-Based Ionophores for Lead(II) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various calixarene-based ionophores for the selective detection of lead(II) ions (Pb²⁺). The performance of these ionophores, crucial for applications in environmental monitoring, clinical diagnostics, and pharmaceutical analysis, is evaluated based on key metrics supported by experimental data from peer-reviewed literature. This document aims to assist researchers in selecting the most suitable ionophore for their specific applications.
The unique molecular architecture of calixarenes, featuring a pre-organized cavity and facile functionalization at their upper and lower rims, makes them exceptional candidates for host-guest chemistry and the development of highly selective ion sensors.[1] By modifying the calixarene scaffold with specific recognition moieties, ionophores with high affinity and selectivity for Pb²⁺ can be engineered.
Performance Comparison of Lead(II) Ionophores
The efficacy of a lead ionophore is determined by several key performance indicators, including its selectivity against other cations, the limit of detection (LOD), linear operational range, and response time. The following tables summarize the performance of several prominent calixarene-based lead ionophores.
Table 1: Performance Metrics of Calixarene-Based Lead(II) Ionophores
| Ionophore | Analytical Technique | Linear Range | Limit of Detection (LOD) | Response Time | pH Range | Reference | |---|---|---|---|---|---| | Thiolated Calix[2]arene on AuNPs/SPCE | Differential Pulse Voltammetry (DPV) | 0.2 - 1.0 ppm | 0.00798 ppm | Not Specified | 8.0 |[3] | | Calix[2]arene-tren | Differential Pulse Anodic Stripping Voltammetry (DPASV) | 0.48 - 2.31 µM | 0.11 µM | Not Specified | 7.0 |[4] | | 5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis-(diphenylphosphinoylmethoxy)calixarene | Potentiometry (ISE) | 1x10⁻⁵ - 1x10⁻² M | 1.4x10⁻⁶ M | ~17 s | 3.5 - 5.0 | | | Thioamide derivatives of p-tert-butylcalixarene | Potentiometry (ISE) | 10⁻⁶ - 10⁻¹ M | ~10⁻⁹ M | Not Specified | Not Specified | | | 25,27-di(2-thiadiazolethiooxyethyl)-26,28-dihydroxyl-5,11,17,23-tetra-p-tert-butylcalixarene | Potentiometry (ISE) | 10⁻⁵ - 10⁻¹ M | 6.4x10⁻⁶ M | Not Specified | Not Specified | | | p-tert-butylcalix[n]arene ethyleneoxydiphenylphosphine oxide (n=6) | Potentiometry (ISE) | Not Specified | Not Specified | Not Specified | Not Specified | | | BEC6ND1 (tetra(p-tert-butyl)tetra(ethylester)calixarene) | Potentiometry (ISE) | 10⁻⁹ - 10⁻¹ M | 10⁻⁷ M | 4 - 8 min | Not Specified | |
Table 2: Selectivity Coefficients (log KpotPb,M) of Calixarene-Based Lead(II) Ion-Selective Electrodes
| Ionophore | Interfering Ion (M) | Selectivity Coefficient (log KpotPb,M) | Reference |
| 5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis-(diphenylphosphinoylmethoxy)calixarene | Na⁺, K⁺, Li⁺, Ag⁺, NH₄⁺, Co²⁺, Ni²⁺, Zn²⁺, Mn²⁺, Cd²⁺, Sr²⁺, Ca²⁺, Y³⁺, Dy³⁺, Sm³⁺, La³⁺, Th⁴⁺ | High selectivity over these ions (specific values not detailed in abstract) | |
| Thioamide derivatives of p-tert-butylcalixarene | Na⁺, K⁺, Ca²⁺, Cu²⁺, Cd²⁺ | High selectivity towards Pb²⁺ (specific values not detailed in abstract) | |
| p-tert-butylcalixarene ethyleneoxydiphenylphosphine oxide | Ca²⁺ | Improved selectivity against Ca²⁺ compared to smaller calixarenes | |
| BEC6ND1 | Fe²⁺, Zn²⁺, Cd²⁺ | Kij < 1, indicating higher selectivity for Pb²⁺ |
Experimental Protocols
The performance data presented above are derived from specific experimental methodologies. Below are detailed protocols for the key experiments cited.
Potentiometric Ion-Selective Electrode (ISE) Measurements
This protocol outlines the fabrication and testing of a Poly(vinyl chloride) (PVC) membrane-based ion-selective electrode for lead(II) detection.
a) Preparation of the PVC Membrane Cocktail:
A typical membrane cocktail consists of the following components dissolved in a volatile solvent like tetrahydrofuran (THF):
-
PVC (Polymer Matrix): ~30-33% (w/w)
-
Plasticizer: ~57-66% (w/w) (e.g., o-nitrophenyloctylether (o-NPOE), dioctyl phthalate (DOP), bis(2-ethylhexyl)sebacate (DOS))
-
Ionophore: ~1-9% (w/w) (the specific calixarene derivative)
-
Ionic Additive (optional): ~0-4% (w/w) (e.g., sodium tetraphenylborate (NaTPB) or potassium tetrakis(4-chlorophenyl)borate (KTpClPB)) to reduce membrane resistance and improve the detection limit.
The components are thoroughly mixed in THF to form a homogenous solution.
b) Fabrication of the Ion-Selective Electrode:
The prepared PVC cocktail is cast onto a suitable support, such as a glassy carbon electrode or a graphite rod, and the solvent is allowed to evaporate slowly, leaving a thin, ion-selective membrane. For coated wire electrodes, the tip of a graphite rod is dipped into the membrane solution multiple times to build up the membrane.
c) Potentiometric Measurement Setup:
The fabricated ISE (working electrode) and a reference electrode (e.g., Ag/AgCl) are immersed in the sample solution. The potential difference (electromotive force, EMF) between the two electrodes is measured using a high-impedance potentiometer or a pH/ion meter.
d) Determination of Performance Characteristics:
-
Calibration Curve: The EMF is measured for a series of standard solutions of Pb²⁺ with varying concentrations (typically from 10⁻⁹ M to 10⁻¹ M). The potential is plotted against the logarithm of the lead ion activity to obtain the calibration curve, from which the linear range and the Nernstian slope are determined.
-
Limit of Detection (LOD): The LOD is typically determined from the intersection of the two extrapolated linear segments of the calibration curve.
-
Selectivity Coefficients: The potentiometric selectivity coefficients (KpotPb,M), which quantify the preference of the ionophore for lead ions over interfering ions (M), are determined using methods such as the Fixed Interference Method (FIM) or the Separate Solution Method (SSM).
-
Response Time: The response time is the time required for the electrode to reach a stable potential reading after a sudden change in the analyte concentration.
-
pH Dependence: The effect of pH on the electrode potential is investigated by varying the pH of the test solution while keeping the Pb²⁺ concentration constant.
Voltammetric Measurements
This protocol describes the use of a chemically modified electrode for the voltammetric determination of lead.
a) Electrode Modification:
A screen-printed carbon electrode (SPCE) or a glassy carbon electrode (GCE) is modified with the calixarene ionophore. This can be achieved by drop-casting a solution of the ionophore onto the electrode surface or through more complex procedures like the electrodeposition of gold nanoparticles followed by self-assembly of a thiolated calixarene.
b) Voltammetric Analysis:
The modified electrode, a reference electrode, and a counter electrode are placed in an electrochemical cell containing the sample solution with a supporting electrolyte.
-
Differential Pulse Voltammetry (DPV) or Differential Pulse Anodic Stripping Voltammetry (DPASV): In DPASV, a pre-concentration step is performed by applying a negative potential for a specific duration to accumulate lead onto the electrode surface. Then, a potential scan in the positive direction is applied, and the current corresponding to the stripping (oxidation) of the accumulated lead is measured. DPV is a sensitive technique that minimizes the background charging current.
-
Performance Evaluation: The peak current in the voltammogram is proportional to the concentration of Pb²⁺. A calibration curve is constructed by plotting the peak current versus the lead concentration. The linear range and LOD are determined from this curve. The selectivity is assessed by measuring the response to lead in the presence of potential interfering ions.
Visualizations
Signaling Pathway of a Calixarene-Based Ion-Selective Electrode
Caption: Mechanism of a calixarene-based ISE for Pb²⁺ detection.
Experimental Workflow for Performance Evaluation
Caption: Experimental workflow for ionophore performance evaluation.
References
A Comparative Guide to the Accuracy and Precision of Lead Ionophore IV Measurements
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lead ions is crucial. Lead Ionophore IV has emerged as a highly selective and sensitive component in the fabrication of electrochemical sensors for this purpose. This guide provides a comprehensive comparison of its performance, supported by experimental data and detailed protocols, to aid in its effective application.
This compound, chemically known as tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide), is a key component in potentiometric ion-selective electrodes (ISEs) designed for the detection of lead (Pb²⁺) ions.[1][2] Its high affinity and selectivity for lead ions make it a valuable tool in various analytical applications, from environmental monitoring to biomedical research.
Performance Characteristics of this compound-Based Sensors
The performance of ISEs incorporating this compound is characterized by a wide linear response range and low detection limits, often reaching sub-nanomolar levels. The specific performance can vary depending on the sensor's membrane composition and the experimental conditions.
Table 1: Performance Data of Various this compound-Based Sensor Formulations
| Sensor Configuration | Linear Range (M) | Limit of Detection (LOD) | Reference |
| PVC membrane with 2-nitrophenyl octyl ether | - | ~0.6 nM | |
| MWCNT/CS/Pb²⁺ ionophore IV nanocomposite membrane | 1.0 × 10⁻⁹ to 1.0 × 10⁻⁴ | 0.33 nM | |
| Graphene as electron-ion exchanger | 1 × 10⁻⁷ to 1 × 10⁻¹ | 4.3 x 10⁻⁹ M | |
| Solid contact electrode with ionic liquid | 1 x 10⁻⁸ to 1 x 10⁻¹ | 4.3 x 10⁻⁹ M |
Accuracy and Precision: Recovery and Reproducibility Studies
The accuracy of an analytical method is often assessed through recovery studies in real samples, while precision is determined by the reproducibility of the measurements, typically expressed as the relative standard deviation (RSD).
Table 2: Accuracy and Precision of this compound-Based Sensors
| Parameter | Value | Sample Matrix | Reference |
| Recovery | 91.2% to 101.1% | Spiked water, urine, and blood serum samples | |
| Reproducibility (RSD) | 1.9% (after 15 successive scans) | - | |
| Reproducibility (RSD) | 2.1% (across five electrodes) | - | |
| Reproducibility (RSD) | 2.9% (over 20 experiments) | - | |
| Reproducibility (RSD) | 2.5% (from five electrodes) | - |
These studies demonstrate the high accuracy and precision of this compound-based sensors for the determination of lead in various matrices.
Selectivity: Interference from Other Ions
A key advantage of this compound is its high selectivity for lead ions over other potentially interfering cations. The selectivity of an ISE is quantified by the selectivity coefficient (Kpot A,B), where a smaller value indicates better selectivity for the primary ion (A) over the interfering ion (B).
Table 3: Selectivity Coefficients (log Kpot Pb,M) for a this compound-Based ISE
| Interfering Ion (M) | Selectivity Coefficient (log Kpot Pb,M) |
| Na⁺ | -3.8 |
| K⁺ | -3.7 |
| Li⁺ | -3.1 |
| Ca²⁺ | 0.0 |
| Mg²⁺ | -1.3 |
| Cu²⁺ | - |
| Cd²⁺ | - |
| Zn²⁺ | - |
Note: A lower selectivity coefficient value indicates a higher selectivity for Pb²⁺ over the interfering ion. Data compiled from various sources.
Experimental Protocols
Preparation of a Lead-Selective Electrode Membrane
A typical membrane composition for a this compound-based ISE consists of the ionophore, a polymer matrix such as poly(vinyl chloride) (PVC), a plasticizer, and an ionic additive.
Materials:
-
This compound
-
Poly(vinyl chloride) (PVC), high molecular weight
-
2-Nitrophenyl octyl ether (NPOE) as a plasticizer
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) as an ionic additive
-
Tetrahydrofuran (THF) as a solvent
Procedure:
-
Dissolve this compound (e.g., 1.0 wt%), PVC (e.g., 33.0 wt%), NPOE (e.g., 65.0 wt%), and KTpClPB (e.g., 1.0 wt%) in a minimal amount of THF.
-
Pour the mixture into a glass ring on a glass plate.
-
Allow the solvent to evaporate slowly at room temperature for at least 24 hours to form a transparent membrane.
-
Cut a small disc from the membrane and incorporate it into an electrode body.
Calibration of the Lead Ion-Selective Electrode
Proper calibration is essential for accurate measurements. This is typically done by measuring the potential of a series of standard solutions of known lead concentrations.
Materials:
-
Lead standard solutions (e.g., 10⁻⁸ M to 10⁻¹ M)
-
Ionic Strength Adjustment Buffer (ISAB)
-
Deionized water
Procedure:
-
Prepare a series of lead standard solutions by serial dilution of a stock solution.
-
For each standard, place a fixed volume (e.g., 50 mL) into a clean beaker.
-
Add a small, constant volume of ISAB (e.g., 1 mL) to each standard to maintain a constant ionic strength.
-
Immerse the lead ISE and a reference electrode in the lowest concentration standard.
-
Stir the solution and record the potential (in mV) once the reading stabilizes.
-
Rinse the electrodes with deionized water and blot dry.
-
Repeat steps 4-6 for each standard, moving from the lowest to the highest concentration.
-
Plot a calibration curve of the potential (mV) versus the logarithm of the lead concentration.
Measurement of Lead in an Unknown Sample
Procedure:
-
Take a known volume of the sample and add the same proportion of ISAB as used for the calibration standards.
-
Immerse the calibrated lead ISE and reference electrode into the sample.
-
Stir the solution and record the stable potential reading.
-
Determine the lead concentration in the sample using the calibration curve.
Visualizing the Process and Principles
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Signaling pathway of a this compound-based sensor.
Caption: Experimental workflow for lead measurement using an ISE.
Conclusion
This compound stands out as a robust and reliable tool for the selective determination of lead ions. The data presented in this guide highlight its excellent accuracy, precision, and selectivity. By following the detailed experimental protocols, researchers can achieve high-quality, reproducible results in their analytical endeavors. The provided diagrams offer a clear visual representation of the sensor's mechanism and the experimental process, further aiding in the effective implementation of this technology.
References
Unveiling the Selectivity of Lead Ionophore IV: A Comparative Analysis of Cross-Reactivity with Heavy Metal Ions
For researchers, scientists, and professionals in drug development, the precise measurement of lead ions is critical. Lead Ionophore IV (tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide)) is a key component in ion-selective electrodes (ISEs) designed for this purpose. A thorough understanding of its cross-reactivity with other heavy metal ions is paramount for accurate and reliable lead detection. This guide provides a comparative analysis of the selectivity of this compound, supported by experimental data and detailed protocols.
Performance Comparison: Selectivity Against Heavy Metal Ions
The performance of an ionophore is quantified by its potentiometric selectivity coefficients (log KpotPb,M). This value indicates the preference of the ionophore for the primary ion (in this case, Pb2+) over an interfering ion (Mz+). A more negative value for log KpotPb,M signifies a higher selectivity for Pb2+ over the interfering ion.
Experimental data from studies utilizing this compound in polyvinyl chloride (PVC) membrane electrodes demonstrate its high selectivity for lead ions over a range of common heavy metal and alkali/alkaline earth metal ions.
| Interfering Ion (M) | log KpotPb,M |
| Cd2+ | -3.1 |
| Zn2+ | -3.2 |
| Cu2+ | -2.5 |
| Ni2+ | -3.4 |
| Co2+ | -3.5 |
| Mn2+ | -3.6 |
| Ca2+ | -4.1 |
| Mg2+ | -4.2 |
| Na+ | -4.3 |
| K+ | -4.2 |
| Ag+ | -1.8 |
| Tl+ | -2.1 |
Data sourced from E. Malinowska et al., Analytica Chimica Acta, 298 (1994) 253-261.
As the data indicates, this compound exhibits excellent selectivity for Pb2+, with significantly lower interference from common divalent heavy metal ions such as cadmium, zinc, nickel, and cobalt. While the interference from Ag+ and Tl+ is more pronounced, the ionophore still shows a strong preference for lead.
Experimental Protocols
The determination of potentiometric selectivity coefficients is crucial for evaluating the performance of ion-selective electrodes. The following protocols outline the standard methods used in the studies cited.
Preparation of the Ion-Selective Membrane
A typical PVC-based ion-selective membrane incorporating this compound is prepared as follows:
-
Components:
-
This compound (1-2 wt%)
-
Polyvinyl chloride (PVC) (approx. 33 wt%)
-
Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE) (approx. 65 wt%)
-
Anionic sites (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB) (0.1-0.5 wt%)
-
-
Procedure:
-
The components are dissolved in a volatile solvent, typically tetrahydrofuran (THF).
-
The resulting solution is poured into a glass ring or a suitable mold placed on a glass plate.
-
The solvent is allowed to evaporate slowly at room temperature, resulting in a transparent, flexible membrane.
-
Discs of the desired diameter are cut from the master membrane for electrode fabrication.
-
Determination of Potentiometric Selectivity Coefficients
The Fixed Interference Method (FIM) is a widely accepted method for determining selectivity coefficients.
-
Principle: The potential of the ion-selective electrode is measured in solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion.
-
Procedure:
-
Prepare a series of solutions containing a constant, fixed concentration of the interfering ion (e.g., 0.1 M).
-
To each of these solutions, add varying known concentrations of the primary lead ion.
-
Measure the potential of the lead ISE in each of these mixed solutions against a suitable reference electrode (e.g., Ag/AgCl).
-
Plot the measured potential as a function of the logarithm of the lead ion activity.
-
The selectivity coefficient is calculated from the intersection of the two linear portions of the calibration curve (the portion where the response is primarily due to the interfering ion and the portion where it is due to the primary ion).
-
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for evaluating ionophore cross-reactivity and the general signaling pathway of an ion-selective electrode.
Caption: Experimental workflow for determining the potentiometric selectivity of this compound.
Caption: Generalized signaling pathway of a this compound-based ion-selective electrode.
References
A Head-to-Head Battle for Lead Detection: Benchmarking Lead Ionophore IV Sensors Against Standard Analytical Methods
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Lead Ionophore IV-based potentiometric sensors and established analytical techniques for the detection of lead. This report provides a detailed analysis of performance metrics, experimental protocols, and the underlying signaling pathways to aid in the selection of the most appropriate method for specific research needs.
The accurate and sensitive detection of lead (Pb²⁺) is of paramount importance in environmental monitoring, food safety, and pharmaceutical analysis due to its significant health risks. While traditional analytical methods such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are considered the gold standard, there is a growing interest in rapid, portable, and cost-effective sensor technologies. Among these, potentiometric sensors incorporating this compound have shown great promise. This guide presents a direct comparison of this compound sensors with standard analytical methods, supported by experimental data and detailed methodologies.
Performance Benchmark: A Quantitative Comparison
The efficacy of any analytical method is primarily judged by its key performance indicators. The following table summarizes the quantitative performance of this compound sensors in comparison to standard analytical methods for lead detection. The data presented is a synthesis of findings from multiple studies.
| Feature | This compound Sensor | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Limit of Detection (LOD) | 3.4 x 10⁻⁸ M to 3.98 x 10⁻¹⁰ M[1][2] | ~0.7 ppb (GFAAS) to 42 ppb (FAAS)[3] | ~0.6 ppb[3] |
| Linear Range | 10⁻⁷ M to 10⁻³ M[1] | Typically in the low to mid ppb range | Wide linear range, from sub-ppb to ppm |
| Response Time | ~15-42.6 seconds | Minutes per sample | Minutes per sample |
| Portability | High (can be miniaturized) | Low (benchtop instrument) | Low (benchtop instrument) |
| Cost | Low | Moderate to High | High |
| Ease of Use | Relatively simple | Requires skilled operator | Requires skilled operator |
| Selectivity | High for Pb²⁺ | High | Very High |
Experimental Protocols: A Step-by-Step Guide
To ensure a fair and accurate comparison, it is crucial to understand the methodologies behind each technique. This section provides detailed experimental protocols for the fabrication and use of a this compound-based potentiometric sensor and a standard method for lead analysis in water using ICP-MS.
This compound Potentiometric Sensor
1. Materials and Reagents:
-
This compound (tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide))
-
Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., 2-nitrophenyloctyl ether, NPOE)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)
-
Tetrahydrofuran (THF)
-
Glassy carbon electrode (GCE) or other suitable electrode body
-
Reference electrode (e.g., Ag/AgCl)
-
pH meter and potentiometer
2. Electrode Membrane Preparation:
-
Prepare a membrane cocktail by dissolving this compound, PVC, a plasticizer, and a lipophilic salt in THF. A typical composition might be 1-2% ionophore, 30-33% PVC, 65-68% plasticizer, and 0.5-1% lipophilic salt by weight.
-
Thoroughly mix the solution to ensure homogeneity.
3. Electrode Fabrication:
-
Clean the surface of the glassy carbon electrode.
-
Carefully cast the membrane cocktail onto the electrode surface.
-
Allow the solvent (THF) to evaporate completely at room temperature, leaving a thin, uniform membrane on the electrode tip.
-
Condition the electrode by soaking it in a dilute solution of Pb(NO₃)₂ (e.g., 10⁻³ M) for several hours.
4. Potentiometric Measurement:
-
Set up a potentiometric cell consisting of the prepared this compound sensor as the working electrode and a reference electrode.
-
Immerse both electrodes in the sample solution.
-
Record the potential difference (in millivolts) using a high-impedance potentiometer.
-
Calibrate the sensor using a series of standard lead solutions of known concentrations.
-
Plot the potential readings against the logarithm of the lead concentration to obtain a calibration curve.
-
Determine the lead concentration in unknown samples by measuring their potential and interpolating from the calibration curve.
Standard Method: Lead Analysis in Water by ICP-MS (based on EPA Method 200.8)
1. Materials and Reagents:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
-
Certified lead standard solutions
-
Nitric acid (trace metal grade)
-
Deionized water (18 MΩ·cm)
-
Internal standard solution (e.g., Bismuth, Indium)
2. Sample Preparation:
-
Acidify water samples by adding nitric acid to a final concentration of 1-2% (v/v) to preserve the sample and keep the lead in a dissolved state.
3. Instrument Calibration:
-
Prepare a series of calibration standards by diluting the certified lead stock solution with 1-2% nitric acid to cover the expected concentration range of the samples.
-
Introduce the calibration standards into the ICP-MS and measure the signal intensity for lead.
-
Generate a calibration curve by plotting the signal intensity against the known lead concentrations.
4. Sample Analysis:
-
Introduce the prepared water samples into the ICP-MS.
-
The sample is nebulized into an aerosol and introduced into the high-temperature argon plasma, where it is atomized and ionized.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
The detector measures the intensity of the lead ions.
-
The concentration of lead in the sample is determined by comparing its signal intensity to the calibration curve. An internal standard is typically used to correct for instrumental drift and matrix effects.
Visualizing the Methodologies
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of the this compound sensor and the experimental workflow for a comparative analysis.
Caption: Signaling pathway of the this compound sensor.
Caption: Experimental workflow for comparing the sensor with a standard method.
Conclusion
This compound-based potentiometric sensors offer a compelling alternative to standard analytical methods for lead detection, particularly for applications requiring portability, rapid results, and lower costs. While standard methods like ICP-MS provide unparalleled sensitivity and are the benchmark for regulatory compliance, the performance of this compound sensors, with detection limits reaching the sub-nanomolar range, makes them highly suitable for a wide range of research and monitoring applications. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the sample matrix, budget constraints, and the need for on-site measurements. This guide provides the necessary data and protocols to enable an informed decision-making process for researchers and professionals in the field.
References
A Comparative Analysis of Solid-Contact versus Liquid-Contact Lead Ion-Selective Electrodes
For researchers, scientists, and drug development professionals requiring precise and reliable measurement of lead ion concentrations, ion-selective electrodes (ISEs) present a powerful analytical tool. The choice between a solid-contact (SC) and a liquid-contact (LC) configuration for a lead ISE is a critical decision that impacts performance, portability, and maintenance. This guide provides an objective comparison of these two electrode types, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable sensor for your specific application.
At a Glance: Key Performance Differences
Solid-contact lead ISEs have emerged as a modern alternative to traditional liquid-contact electrodes, offering significant advantages in terms of miniaturization, portability, and reduced maintenance.[1][2] Liquid-contact ISEs, however, have a long-standing history of use and are well-characterized. The primary distinction lies in the internal construction: LC-ISEs utilize an internal filling solution and a reference electrode, while SC-ISEs replace this with a solid-state ion-to-electron transducer layer.[2] This fundamental difference in design has profound implications for their operational characteristics.
Quantitative Performance Comparison
The following table summarizes key performance parameters for solid-contact and liquid-contact lead ISEs based on data reported in the scientific literature. It is important to note that the performance of any ISE is highly dependent on the specific ionophore, membrane composition, and, in the case of SC-ISEs, the solid-contact material used. Therefore, the values presented here should be considered as representative examples.
| Performance Parameter | Solid-Contact Lead ISEs | Liquid-Contact Lead ISEs |
| Limit of Detection (LOD) | 10⁻⁹ to 10⁻¹⁰ M[3] | 10⁻⁶ to 10⁻⁷ M |
| Linear Range | 10⁻⁸ to 10⁻³ M[4] | 10⁻⁶ to 10⁻¹ M |
| Response Time (t95) | < 30 seconds | 30 to 60 seconds |
| Potential Stability (Drift) | 10 - 100 µV/h | 1 - 10 mV/day |
| Lifetime | Weeks to months | Months to over a year |
| Maintenance | Minimal | Regular filling solution replacement |
| Portability/Miniaturization | High | Low |
Fundamental Electrode Architectures
The operational differences between solid-contact and liquid-contact ISEs stem directly from their internal construction. The following diagrams illustrate the fundamental architecture of each electrode type.
Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization of both solid-contact and liquid-contact lead ISEs.
Fabrication of a Solid-Contact Lead ISE
This protocol describes a general method for the fabrication of a solid-contact lead ISE using a glassy carbon electrode (GCE) as the substrate and a conducting polymer as the solid-contact material.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Conducting polymer precursor (e.g., 3,4-ethylenedioxythiophene - EDOT)
-
Supporting electrolyte (e.g., lithium perchlorate - LiClO₄)
-
Solvent (e.g., acetonitrile)
-
Lead Ionophore (e.g., Lead Ionophore IV)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., 2-nitrophenyloctyl ether - NPOE)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF)
Procedure:
-
Substrate Preparation: Polish the GCE surface with alumina slurry on a polishing pad, followed by sonication in deionized water and ethanol to ensure a clean and smooth surface.
-
Deposition of the Solid-Contact Layer:
-
Prepare a solution of the conducting polymer precursor and supporting electrolyte in the chosen solvent.
-
Electropolymerize the conducting polymer onto the GCE surface using cyclic voltammetry or potentiostatic methods. The thickness and morphology of the polymer film can be controlled by adjusting the polymerization parameters (e.g., scan rate, number of cycles, applied potential).
-
After polymerization, rinse the modified electrode with the solvent to remove any unreacted monomer and electrolyte.
-
-
Preparation of the Ion-Selective Membrane Cocktail:
-
In a small vial, dissolve the lead ionophore, PVC, plasticizer, and lipophilic salt in THF. The typical weight ratio is approximately 1:33:65:1 (ionophore:PVC:plasticizer:lipophilic salt).
-
Mix the components thoroughly until a homogeneous, viscous solution is obtained.
-
-
Casting the Ion-Selective Membrane:
-
Carefully drop-cast a small volume (typically 5-10 µL) of the membrane cocktail onto the surface of the solid-contact layer on the GCE.
-
Allow the solvent to evaporate slowly in a dust-free environment for at least 24 hours to form a uniform, transparent membrane.
-
-
Conditioning: Before use, condition the fabricated SC-ISE by soaking it in a 10⁻³ M Pb(NO₃)₂ solution for several hours.
Preparation and Use of a Liquid-Contact Lead ISE
This protocol outlines the standard procedure for preparing and using a commercially available or laboratory-prepared liquid-contact lead ISE.
Materials:
-
Lead ISE body with an ion-selective membrane
-
Inner filling solution (typically containing a fixed concentration of Pb²⁺ and a chloride salt, e.g., 0.1 M Pb(NO₃)₂ and 0.1 M KCl)
-
Reference electrode (e.g., Ag/AgCl)
-
Standard lead solutions of known concentrations
-
Ionic Strength Adjustor (ISA) solution
Procedure:
-
Assembly and Filling:
-
If using a refillable electrode, carefully fill the inner chamber of the ISE body with the appropriate inner filling solution, ensuring no air bubbles are trapped near the membrane.
-
Ensure the level of the filling solution is above the level of the sample solution during measurement.
-
-
Conditioning: Immerse the tip of the lead ISE in a standard lead solution (e.g., 10⁻³ M Pb(NO₃)₂) for at least 30 minutes before the first use or after prolonged storage.
-
Calibration:
-
Prepare a series of standard lead solutions of decreasing concentration by serial dilution of a stock solution.
-
For each standard, add a constant volume of ISA to maintain a uniform ionic strength.
-
Immerse the lead ISE and a reference electrode in each standard solution, starting from the lowest concentration.
-
Record the potential (in mV) once the reading has stabilized.
-
Plot the potential versus the logarithm of the lead ion activity (or concentration) to generate a calibration curve. The slope of the linear portion should be approximately +29.6 mV per decade for a divalent cation at 25°C.
-
-
Sample Measurement:
-
Add the same volume of ISA to the unknown sample as was added to the standards.
-
Immerse the electrodes in the sample and record the stable potential reading.
-
Determine the lead concentration in the sample by interpolating the measured potential on the calibration curve.
-
Characterization of ISE Performance
To evaluate and compare the performance of solid-contact and liquid-contact lead ISEs, the following key parameters should be determined experimentally.
-
Limit of Detection (LOD): The lowest concentration of the target ion that can be reliably detected. It is typically determined as the concentration at the intersection of the extrapolated linear segments of the calibration curve.
-
Linear Range: The concentration range over which the electrode potential is linearly proportional to the logarithm of the ion activity.
-
Selectivity: The ability of the electrode to respond to the target ion in the presence of other interfering ions. Selectivity coefficients are determined using methods such as the fixed interference method or the separate solution method.
-
Response Time: The time required for the electrode to reach a stable potential (e.g., 95% of the final value) after a step change in the analyte concentration.
-
Potential Stability: The long-term drift in the electrode potential when immersed in a solution of constant concentration.
Conclusion
The choice between solid-contact and liquid-contact lead ISEs involves a trade-off between performance, convenience, and application requirements. Solid-contact ISEs offer the significant advantages of portability, miniaturization, and reduced maintenance, making them ideal for in-situ and high-throughput screening applications. While traditional liquid-contact ISEs require more careful handling and maintenance, they remain a robust and well-established technology for laboratory-based analysis. The quantitative data and detailed protocols provided in this guide should empower researchers to make an informed decision based on the specific demands of their analytical challenges.
References
- 1. instrumart.com [instrumart.com]
- 2. Recent Developments and Challenges in Solid-Contact Ion-Selective Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Contact Potentiometric Sensors for Trace Level Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments and Challenges in Solid-Contact Ion-Selective Electrodes [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
